molecular formula C26H33N5O3 B612004 Fexagratinib CAS No. 1035270-39-3

Fexagratinib

Cat. No.: B612004
CAS No.: 1035270-39-3
M. Wt: 463.6 g/mol
InChI Key: VRQMAABPASPXMW-HDICACEKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AZD4547 is a member of the class of benzamides that is a carboxamide resulting from the formal condensation of the carboxy group of 4-(cis-3,5-dimethylpiperazin-1-yl)benzoic acid with the amino substituent of 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine. It is an inhibitor of the fibroblast growth factor receptor (FGFR). It has a role as a fibroblast growth factor receptor antagonist. It is a member of pyrazoles, a N-arylpiperazine and a member of benzamides.
AZD4547 has been used in trials studying the treatment of Cancer, LYMPHOMA, Gastric Cancer, Adenocarcinoma, and Solid Neoplasm, among others.
Fexagratinib is an orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) with potential antineoplastic activity. This compound binds to and inhibits FGFR, which may result in the inhibition of FGFR-related signal transduction pathways, and, so, the inhibition of tumor cell proliferation and tumor cell death. FGFR, up-regulated in many tumor cell types, is a receptor tyrosine kinase essential to tumor cellular proliferation, differentiation and survival.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family;  structure in first source

Properties

IUPAC Name

N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N5O3/c1-17-15-31(16-18(2)27-17)22-9-6-20(7-10-22)26(32)28-25-13-21(29-30-25)8-5-19-11-23(33-3)14-24(12-19)34-4/h6-7,9-14,17-18,27H,5,8,15-16H2,1-4H3,(H2,28,29,30,32)/t17-,18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQMAABPASPXMW-HDICACEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)CCC4=CC(=CC(=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)CCC4=CC(=CC(=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80145887
Record name AZD-4547
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035270-39-3
Record name AZD-4547
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1035270393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-4547
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12247
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AZD-4547
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[5-[2-(3,5-Dimethoxyphenyl)ethyl]-2H-pyrazol-3-yl]-4-(3,5-dimethylpiperazin-1-yl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ABSK-091
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2167OG1EKJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Fexagratinib's Mechanism of Action in FGFR-Driven Cancers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fexagratinib (formerly AZD4547) is a potent and selective oral inhibitor of the Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases.[1][2][3][4] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal fusions, is a key oncogenic driver in a variety of solid tumors.[5][6][7] This technical guide provides an in-depth overview of the mechanism of action of this compound in FGFR-driven cancers, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets FGFR1, FGFR2, and FGFR3.[1][2][3][8] It exhibits weaker activity against FGFR4 and minimal activity against other kinases, highlighting its specificity.[1][2] By binding to the ATP-binding pocket of the FGFR kinase domain, this compound prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades that are crucial for tumor cell proliferation, survival, and angiogenesis.[4][8]

Chemical Structure:

  • IUPAC Name: N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide[3]

  • Molecular Formula: C₂₆H₃₃N₅O₃[3]

  • Molecular Weight: 463.582 g·mol⁻¹[3]

The FGFR Signaling Pathway and Its Aberrations in Cancer

The FGFR family, comprising four receptor tyrosine kinases (FGFR1-4), and their fibroblast growth factor (FGF) ligands are pivotal in normal cellular processes.[5][7] Upon ligand binding, FGFRs dimerize and autophosphorylate, creating docking sites for adaptor proteins that activate downstream signaling pathways, primarily the RAS-RAF-MEK-MAPK and PI3K-AKT pathways.[6][7][9]

Oncogenic FGFR alterations include:

  • Gene Amplification: Increased copies of an FGFR gene lead to receptor overexpression. This is observed, for instance, with FGFR2 in some gastric cancers.[10]

  • Activating Mutations: Point mutations can lead to ligand-independent, constitutive activation of the receptor.

  • Gene Fusions: Chromosomal rearrangements can create fusion proteins with a constitutively active kinase domain. FGFR2 fusions are a known driver in intrahepatic cholangiocarcinoma.[11][12][13][14]

These aberrations result in uncontrolled activation of downstream pathways, promoting cell proliferation, survival, and migration.[6][7]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR Dimerization FGF->FGFR Binding FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation, Survival, Migration MAPK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation

Figure 1: Simplified FGFR Signaling Pathway. Ligand binding induces receptor dimerization and autophosphorylation, activating downstream cascades like RAS-MAPK and PI3K-AKT, which drive cellular responses.

This compound's Core Mechanism of Action

This compound acts as an ATP-competitive inhibitor of the FGFR kinase domain. By occupying the ATP binding site, it blocks the autophosphorylation of the receptor, thereby inhibiting the initiation of downstream signaling.[4][8] This leads to the suppression of oncogenic signals in cancer cells that are dependent on aberrant FGFR activity for their growth and survival.

Figure 2: this compound's Competitive Inhibition Mechanism. This compound competes with ATP for the FGFR kinase domain, blocking autophosphorylation and subsequent downstream signaling.

Quantitative Data

The potency of this compound has been quantified through various in vitro assays.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetIC₅₀ (nM)Assay Type
FGFR10.2Cell-free
FGFR22.5Cell-free
FGFR31.8Cell-free
FGFR4165Cell-free
VEGFR2 (KDR)24Cell-free

Data sourced from MedchemExpress and Selleck Chemicals.[1][2][15][16][17][18]

Table 2: Anti-proliferative Activity of this compound in FGFR-Deregulated Cancer Cell Lines

Cell LineCancer TypeFGFR AlterationIC₅₀ (nM)
KG1aAcute Myeloid LeukemiaFGFR1 Overexpression18-281
Sum52-PEBreast CancerFGFR Deregulation18-281
KMS11Multiple MyelomaFGFR3 Translocation18-281

Data represents a range of reported IC₅₀ values. Sourced from Selleck Chemicals.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are representative protocols for key experiments.

In Vitro Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human FGFR1, FGFR2, or FGFR3

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • This compound

  • ATP

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in kinase buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and this compound dilutions.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific FGFR isoform. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.

Cellular Proliferation Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[1][3][5][8][15]

Materials:

  • FGFR-dependent cancer cell line (e.g., SNU-16 for FGFR2 amplification)

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.[1]

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of media).

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • FGFR-driven cancer cell line or patient-derived xenograft (PDX) tissue

  • This compound formulated for oral administration

  • Vehicle control

  • Matrigel (optional, for cell line xenografts)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant cancer cells (mixed with Matrigel, if applicable) or PDX tissue fragments into the flank of the mice.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

  • Drug Administration: Administer this compound or vehicle orally at a predetermined dose and schedule (e.g., once or twice daily).[1]

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate tumor volume.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specified duration.

  • Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested to assess the in vivo inhibition of FGFR signaling via methods like Western blotting for phosphorylated FGFR and downstream effectors.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay In Vitro Kinase Assay (IC₅₀ Determination) Cell_Assay Cellular Proliferation Assay (Anti-proliferative IC₅₀) Kinase_Assay->Cell_Assay Western_Blot Western Blot (Target Engagement) Cell_Assay->Western_Blot Xenograft Xenograft/PDX Model (Efficacy) Western_Blot->Xenograft PD_Analysis Pharmacodynamic Analysis (In Vivo Target Modulation) Xenograft->PD_Analysis Start Start Start->Kinase_Assay

Figure 3: General Experimental Workflow for Evaluating FGFR Inhibitors. A sequential process from in vitro biochemical and cellular assays to in vivo efficacy and pharmacodynamic studies.

Conclusion

This compound is a selective and potent inhibitor of FGFR1, 2, and 3, demonstrating significant anti-tumor activity in preclinical models of cancers driven by FGFR aberrations. Its mechanism of action, centered on the competitive inhibition of the FGFR kinase domain, effectively abrogates the downstream signaling pathways essential for tumor growth and survival. The experimental protocols provided herein offer a framework for the continued investigation and development of this compound and other FGFR-targeted therapies. The translation of this potent preclinical activity into clinical benefit is an ongoing area of research, with clinical trials evaluating this compound in various FGFR-altered malignancies.[10][19][20][21][22][23]

References

AZD4547: A Comprehensive Technical Profile of its FGFR Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed analysis of the fibroblast growth factor receptor (FGFR) selectivity profile of AZD4547, a potent and orally bioavailable small-molecule inhibitor. The following sections present quantitative data on its kinase inhibitory activity, detailed experimental methodologies for key assays, and visual representations of its mechanism of action and the workflows used for its characterization.

Quantitative Selectivity Profile

AZD4547 demonstrates potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with significantly lower potency against FGFR4 and other related kinases. This selectivity is crucial for its therapeutic window and minimizing off-target effects. The half-maximal inhibitory concentrations (IC₅₀) from various enzymatic and cellular assays are summarized below.

Target KinaseAssay TypeIC₅₀ (nM)Reference
FGFR1 Cell-free enzymatic assay0.2[1][2][3]
FGFR2 Cell-free enzymatic assay2.5[1][3]
FGFR3 Cell-free enzymatic assay1.8[1][3]
FGFR4 Cell-free enzymatic assay165[1][2][3]
VEGFR2 (KDR) Cell-free enzymatic assay24[2][3]
TRKA In vitro biochemical assay18.7[4]
TRKB In vitro biochemical assay22.6[4]
TRKC In vitro biochemical assay2.9[4]
FGFR4 Cellular phosphorylation assay142[2]
VEGFR2 (KDR) Cellular phosphorylation assay258[2]
IGFR Cellular phosphorylation assay828[2]

Note: IC₅₀ values can vary between different studies and assay conditions.

Mechanism of Action and Signaling Pathway

AZD4547 functions as an ATP-competitive inhibitor of the FGFR tyrosine kinase domain.[5] By binding to the ATP-binding pocket of FGFR1, 2, and 3, it prevents the phosphorylation and activation of the receptor, thereby blocking downstream signaling cascades.[5] The canonical FGFR signaling pathway and the point of intervention by AZD4547 are illustrated below.

FGFR_Signaling_Pathway FGFR Signaling Pathway and AZD4547 Mechanism of Action cluster_downstream Downstream Signaling Cascades FGF FGF Ligand FGFR FGFR1/2/3 FGF->FGFR Binds and Activates PLCg PLCγ FGFR->PLCg Phosphorylates FRS2 FRS2 FGFR->FRS2 Phosphorylates STAT STAT FGFR->STAT AZD4547 AZD4547 AZD4547->FGFR Inhibits (ATP-competitive) GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cellular Responses (Proliferation, Survival, Migration) ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response STAT->Cell_Response

FGFR signaling pathway and AZD4547's inhibitory action.

Experimental Protocols

The determination of AZD4547's selectivity profile relies on a combination of in vitro biochemical assays and cell-based functional assays.

In Vitro Kinase Assay (Enzymatic Assay)

This assay directly measures the ability of AZD4547 to inhibit the enzymatic activity of purified recombinant kinases.

Methodology:

  • Kinase Preparation: Recombinant human kinase domains of FGFR1, FGFR2, FGFR3, FGFR4, VEGFR2, and other kinases of interest are expressed and purified.

  • Assay Reaction: The kinase reactions are typically performed in a buffer solution containing:

    • The purified kinase.

    • A specific peptide or protein substrate.

    • ATP at a concentration near its Michaelis constant (Km) to ensure competitive binding can be accurately measured.

    • A range of concentrations of AZD4547.

  • Detection: The extent of substrate phosphorylation is quantified. This is often achieved using methods such as:

    • Radiometric assays: Utilizing ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-based assays: Employing technologies like Homogeneous Time-Resolved Fluorescence (HTRF) where a signal is generated upon substrate phosphorylation.

  • Data Analysis: The inhibitory activity is measured as a percentage of the control (no inhibitor). The IC₅₀ value, the concentration of AZD4547 that inhibits 50% of the kinase activity, is then calculated by fitting the data to a dose-response curve.

Cellular Phosphorylation Assay

This assay assesses the ability of AZD4547 to inhibit FGFR signaling within a cellular context by measuring the phosphorylation status of the receptor and its downstream targets.

Methodology:

  • Cell Culture: Human tumor cell lines with known FGFR alterations (e.g., amplification, fusion, or mutation) are cultured. Examples include KG-1 (FGFR1 fusion), SNU-16 (FGFR2 amplification), and KMS-11 (FGFR3 mutation).[6]

  • Compound Treatment: Cells are treated with a range of concentrations of AZD4547 for a specified duration (e.g., 6 to 24 hours).[6]

  • Ligand Stimulation: In some cases, cells are stimulated with an FGF ligand (e.g., FGF2) to induce receptor activation and phosphorylation, particularly if the basal phosphorylation level is low.[6]

  • Cell Lysis and Protein Quantification: Cells are lysed to extract proteins, and the total protein concentration is determined.

  • Detection of Phosphorylation: The levels of phosphorylated FGFR and downstream signaling proteins (e.g., FRS2, PLCγ, ERK, AKT) are measured using techniques such as:

    • Western Blotting: Proteins are separated by size, transferred to a membrane, and probed with antibodies specific to the phosphorylated and total forms of the proteins of interest.

    • ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based assay that uses antibodies to capture and detect specific phosphorylated proteins.

  • Data Analysis: The levels of phosphorylated proteins are normalized to the total protein levels. The IC₅₀ values are determined by plotting the inhibition of phosphorylation against the concentration of AZD4547.

Experimental Workflow for Selectivity Profiling

The logical flow for determining the FGFR selectivity profile of a compound like AZD4547 is depicted in the following diagram.

Experimental_Workflow Workflow for AZD4547 FGFR Selectivity Profiling cluster_invitro In Vitro Characterization cluster_cellular Cellular Functional Assays Start Compound Synthesis (AZD4547) Primary_Screen Primary Kinase Screen (FGFR1, 2, 3, 4) Start->Primary_Screen Cell_Line_Selection Select Cell Lines with FGFR Aberrations Start->Cell_Line_Selection Selectivity_Panel Broader Kinase Selectivity Panel Primary_Screen->Selectivity_Panel IC50_Determination_invitro IC50 Determination (Dose-Response) Selectivity_Panel->IC50_Determination_invitro Data_Analysis Data Analysis and Selectivity Profile Generation IC50_Determination_invitro->Data_Analysis Phosphorylation_Assay Cellular Phosphorylation Assay (pFGFR, pERK, etc.) Cell_Line_Selection->Phosphorylation_Assay Proliferation_Assay Cell Proliferation/Viability Assay (e.g., MTT, MTS) Cell_Line_Selection->Proliferation_Assay IC50_Determination_cellular IC50 Determination (Dose-Response) Phosphorylation_Assay->IC50_Determination_cellular Proliferation_Assay->IC50_Determination_cellular IC50_Determination_cellular->Data_Analysis

A typical experimental workflow for characterizing inhibitor selectivity.

References

Fexagratinib: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fexagratinib (formerly known as AZD4547) is a potent and selective inhibitor of the Fibroblast Growth Factor Receptors (FGFRs) 1, 2, and 3.[1][2] Dysregulation of the FGFR signaling pathway is a known driver in various human cancers, making it a compelling target for therapeutic intervention. This document provides a comprehensive overview of the discovery, chemical synthesis, and mechanism of action of this compound, intended for professionals in the field of drug discovery and development.

Discovery and Development

This compound was developed by AstraZeneca as an orally bioavailable small molecule inhibitor of FGFR tyrosine kinases.[1] The discovery process aimed to identify a compound with high selectivity for FGFRs 1, 2, and 3, while minimizing off-target effects, particularly against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2 or KDR), to avoid toxicities associated with broader-spectrum kinase inhibitors. This effort led to the identification of this compound, a compound that demonstrated potent and selective inhibition of the target kinases and significant anti-tumor activity in preclinical models with FGFR pathway dysregulation.

Chemical Synthesis Pathway

The chemical synthesis of this compound involves a multi-step process culminating in the formation of the final benzamide product. The key steps are outlined below.

Fexagratinib_Synthesis A 4-Fluoro-3-nitrobenzoic acid C Intermediate 1 A->C Nucleophilic Aromatic Substitution B (3R,5S)-3,5-dimethylpiperazine B->C D Intermediate 2 (nitro reduction) C->D Reduction This compound This compound D->this compound Amide Coupling E 5-(2-(3,5-dimethoxyphenyl)ethyl)-1H-pyrazol-3-amine E->this compound

A simplified overview of the this compound synthesis pathway.
Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through a convergent synthesis strategy. A key step involves the amide coupling of two advanced intermediates.

Step 1: Synthesis of 4-((3R,5S)-3,5-dimethylpiperazin-1-yl)benzoic acid

  • Reaction: 4-Fluoro-3-nitrobenzoic acid is reacted with (3R,5S)-3,5-dimethylpiperazine in a nucleophilic aromatic substitution reaction.

  • Reduction: The resulting nitro compound is then reduced, for example, through catalytic hydrogenation, to yield the corresponding aniline derivative. This intermediate is then carried forward.

Step 2: Synthesis of 5-(2-(3,5-dimethoxyphenyl)ethyl)-1H-pyrazol-3-amine

  • This pyrazole intermediate can be synthesized through various methods, a common one involving the condensation of a β-ketoester with hydrazine.

Step 3: Amide Coupling to form this compound

  • Reaction: 4-((3R,5S)-3,5-dimethylpiperazin-1-yl)benzoic acid is coupled with 5-(2-(3,5-dimethoxyphenyl)ethyl)-1H-pyrazol-3-amine using standard amide bond forming reagents (e.g., HATU, HOBt with a carbodiimide).

  • Purification: The final product, this compound, is purified using techniques such as column chromatography and/or recrystallization.

Note: The detailed experimental procedures, including specific reagents, solvents, temperatures, and reaction times, can be found in the patent literature, such as WO2008078031.

Mechanism of Action

This compound exerts its anti-tumor effects by selectively inhibiting the tyrosine kinase activity of FGFR1, FGFR2, and FGFR3.[1][2] This inhibition blocks the downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.

FGFR Signaling Pathway

The FGFR signaling pathway is a complex network that, when activated by fibroblast growth factors (FGFs), leads to the activation of several key downstream pathways, including the RAS-MAPK and PI3K-AKT pathways.

FGFR_Signaling FGF FGF Ligand FGFR FGFR1/2/3 FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates This compound This compound This compound->FGFR Inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

FGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Kinase Inhibition Assay

The inhibitory activity of this compound against FGFR kinases can be determined using a variety of in vitro kinase assay formats. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. A europium-labeled anti-phospho-substrate antibody and a biotinylated substrate are used. Upon excitation, energy is transferred from the europium donor to a streptavidin-allophycocyanin (SA-APC) acceptor only when the substrate is phosphorylated and bound by the antibody.

  • Procedure:

    • Recombinant human FGFR1, 2, or 3 enzyme is incubated with a biotinylated poly-Glu-Tyr (4:1) substrate and ATP in a kinase reaction buffer.

    • This compound at various concentrations is added to the reaction mixture.

    • The reaction is allowed to proceed at room temperature for a defined period (e.g., 60 minutes).

    • A solution containing EDTA to stop the reaction, a europium-labeled anti-phosphotyrosine antibody, and SA-APC is added.

    • After another incubation period, the TR-FRET signal is read on a suitable plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data

The biological activity of this compound has been characterized in various assays, demonstrating its potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Kinase TargetIC50 (nM)
FGFR10.2
FGFR22.5
FGFR31.8
FGFR4165
KDR (VEGFR2)>1000
IGFR>1000

Data compiled from publicly available sources.

Table 2: Cellular Activity of this compound
Cell LineCancer TypeFGFR AlterationIC50 (nM)
KMS-11Multiple MyelomaFGFR3 translocation18
SNU-16Gastric CancerFGFR2 amplification26
NCI-H1581Lung CancerFGFR1 amplification281

Data represents the concentration required to inhibit cell proliferation by 50% and is compiled from publicly available sources.

Clinical Development

This compound has been evaluated in multiple clinical trials across a range of solid tumors harboring FGFR alterations.

Table 3: Summary of Selected this compound Clinical Trials
PhaseCancer TypeKey Findings
Phase IIUrothelial Carcinoma with FGFR3 alterationsObjective response rate of 40% in pre-treated patients.
Phase IICholangiocarcinoma with FGFR2 fusionsShowed meaningful clinical activity.
Phase I/IIAdvanced Solid Tumors with FGFR alterationsDemonstrated a manageable safety profile and anti-tumor activity.

This is a summary of findings from various clinical trials and is not exhaustive.

Conclusion

This compound is a potent and selective inhibitor of FGFR1, 2, and 3 with demonstrated anti-tumor activity in preclinical and clinical settings. Its discovery and development highlight the importance of targeting oncogenic driver pathways in cancer therapy. The chemical synthesis of this compound is a multi-step process that can be achieved through a convergent approach. The detailed understanding of its mechanism of action and the availability of robust experimental protocols for its evaluation are crucial for its continued investigation and potential therapeutic application. This technical guide provides a foundational resource for researchers and drug development professionals working on this compound and other FGFR inhibitors.

References

The Potent and Selective FGFR Inhibitor AZD4547: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4547 is a potent and selective, orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinases 1, 2, and 3. Deregulation of the FGF/FGFR signaling pathway is increasingly implicated in tumorigenesis, making it a critical target for therapeutic intervention. AZD4547 has demonstrated promising anti-tumor activity in preclinical models and has been evaluated in several clinical trials for various solid tumors harboring FGFR aberrations. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of AZD4547, presenting key data in a structured format to facilitate understanding and future research.

Pharmacokinetics

The pharmacokinetic profile of AZD4547 has been characterized in both preclinical models and human clinical trials, demonstrating predictable and dose-proportional exposure.

Clinical Pharmacokinetics in a Phase I Study

A Phase I study in Japanese patients with advanced solid tumors (NCT01213160) provided key insights into the clinical pharmacokinetics of AZD4547. Following oral administration, AZD4547 is absorbed moderately, with peak plasma concentrations achieved within 3-4 hours. The plasma concentration then declines in a biphasic manner, with a terminal half-life of approximately 30 hours. Steady-state concentrations are typically reached by day 8 of continuous dosing.

Dose RegimenTmax (hr, median)Cmax (ng/mL, geometric mean)AUCt (ng·hr/mL, geometric mean)t½ (hr, mean)
Single Dose
40 mg bid3.0258320022.4
80 mg bid4.0487647033.5
120 mg bid3.08341080028.5
160 mg qd2.9595871031.7
Multiple Doses (Day 15)
40 mg bid3.06095440-
80 mg bid3.0129011400-
120 mg bid3.0222019600-
160 mg qd4.0100014800-

Data from a Phase I study in Japanese patients with advanced solid tumors (NCT01213160). bid: twice daily; qd: once daily; Tmax: time to maximum plasma concentration; Cmax: maximum plasma concentration; AUCt: area under the plasma concentration-time curve over the dosing interval; t½: terminal half-life.

Pharmacodynamics

AZD4547 effectively inhibits FGFR signaling, leading to downstream effects on cell proliferation, survival, and angiogenesis. Its pharmacodynamic activity has been demonstrated through the modulation of key biomarkers in both in vitro and in vivo models.

In Vitro Selectivity and Potency

AZD4547 is a highly selective inhibitor of FGFR1, 2, and 3, with significantly less activity against other kinases. This selectivity is crucial for minimizing off-target effects.

KinaseIC50 (nM)
FGFR1 0.2
FGFR2 2.5
FGFR3 1.8
FGFR4 165
VEGFR2 (KDR) >1000
IGF1R >1000

IC50 values represent the concentration of AZD4547 required to inhibit 50% of the kinase activity in vitro.

Preclinical In Vivo Efficacy

In preclinical xenograft models of various cancers with FGFR alterations, orally administered AZD4547 has demonstrated dose-dependent tumor growth inhibition.

Tumor ModelFGFR AlterationDose (mg/kg, oral)Tumor Growth Inhibition (%)
KMS11 (Multiple Myeloma)FGFR3 translocation12.5 qd~100 (stasis)
SNU-16 (Gastric)FGFR2 amplification12.5 qd~100 (stasis)
NCI-H1581 (NSCLC)FGFR1 amplification12.5 qd~80

qd: once daily.

Modulation of Downstream Signaling Pathways

AZD4547 effectively suppresses the phosphorylation of FGFR and key downstream signaling molecules, primarily through the RAS-MAPK and PI3K/AKT pathways. This inhibition leads to the modulation of gene expression, with notable decreases in the mRNA levels of pharmacodynamic transcript biomarkers such as DUSP6 and ETV5.

FGFR_Signaling_Pathway FGFR Signaling Pathway Inhibition by AZD4547 cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF Ligand FGFR FGFR FGF->FGFR Binding FRS2 FRS2 FGFR->FRS2 Phosphorylation STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK DUSP6 DUSP6 (mRNA) ERK->DUSP6 Downregulation ETV5 ETV5 (mRNA) ERK->ETV5 Downregulation Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation AZD4547 AZD4547 AZD4547->FGFR Inhibition

FGFR signaling pathway and the inhibitory action of AZD4547.

Experimental Protocols

Western Blotting for Phospho-ERK (p-ERK)

Objective: To assess the pharmacodynamic effect of AZD4547 by measuring the inhibition of ERK phosphorylation in tumor cells.

Methodology:

  • Cell Lysis: Tumor cells treated with AZD4547 or vehicle control are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (e.g., at a 1:1000 dilution).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized with a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane is stripped and re-probed with an antibody for total ERK to confirm equal protein loading.

Western_Blot_Workflow Western Blot Workflow for p-ERK Detection start Start: Cell Lysates protein_quant Protein Quantification (BCA Assay) start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking (5% Milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation (p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection reprobe Stripping & Re-probing (Total ERK) detection->reprobe end End: Data Analysis reprobe->end

A simplified workflow for Western blot analysis of p-ERK.
In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of AZD4547 in a preclinical mouse model.

Methodology:

  • Cell Implantation: Human tumor cells with known FGFR alterations are subcutaneously implanted into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Mice are randomized into treatment and control groups.

  • Drug Administration: AZD4547 is administered orally (e.g., by gavage) at specified doses and schedules. The vehicle control group receives the formulation excipient.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Body Weight Monitoring: Animal body weight is monitored as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised for biomarker analysis (e.g., Western blotting for p-ERK).

NanoString Gene Expression Analysis

Objective: To quantify the expression of pharmacodynamic transcript biomarkers in response to AZD4547 treatment.

Methodology:

  • RNA Extraction: Total RNA is extracted from tumor tissue or cells treated with AZD4547 or vehicle.

  • RNA Quantification and Quality Control: RNA concentration and integrity are assessed.

  • Hybridization: A specific amount of total RNA (e.g., 100 ng) is hybridized with a custom CodeSet of reporter and capture probes for the target genes (e.g., DUSP6, ETV5) in a thermal cycler.

  • Sample Processing: The hybridized samples are processed on the nCounter Prep Station to remove excess probes and immobilize the probe-target complexes on a cartridge.

  • Data Acquisition: The cartridge is scanned by the nCounter Digital Analyzer, which counts the individual barcodes for each target molecule.

  • Data Analysis: The raw data is normalized to housekeeping genes, and the differential gene expression between treated and control samples is calculated.

Conclusion

AZD4547 is a potent and selective FGFR inhibitor with a well-characterized pharmacokinetic and pharmacodynamic profile. Its ability to effectively inhibit FGFR signaling and downstream pathways translates to significant anti-tumor activity in preclinical models of cancers with FGFR aberrations. The pharmacodynamic biomarkers identified, such as p-ERK, DUSP6, and ETV5, serve as valuable tools for assessing target engagement and biological activity in both preclinical and clinical settings. The detailed methodologies provided in this guide offer a framework for the continued investigation and development of AZD4547 and other FGFR-targeted therapies.

Fexagratinib's Impact on Downstream Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fexagratinib (formerly AZD4547) is a potent and selective, orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] It exhibits high affinity for FGFR1, FGFR2, and FGFR3, with weaker activity against FGFR4.[1][3] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, mutations, and fusions, is a key driver in various malignancies, making it a critical therapeutic target.[4] This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on downstream signaling cascades, and the experimental methodologies used to elucidate these effects.

Mechanism of Action

This compound competitively binds to the ATP-binding pocket within the intracellular kinase domain of FGFRs. This reversible inhibition prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades.[5] The primary pathways affected are the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[5]

Quantitative Analysis of this compound's Potency

The inhibitory activity of this compound has been quantified through various in vitro assays.

TargetIC50 (nM)Assay Type
FGFR10.2Cell-free kinase assay
FGFR22.5Cell-free kinase assay
FGFR31.8Cell-free kinase assay
FGFR4165Cell-free kinase assay

Table 1: In vitro inhibitory activity of this compound against FGFR kinases. [6][3]

Cell LineCancer TypeFGFR AberrationIC50 (nM)
KG1aAcute Myeloid LeukemiaFGFR1 fusion18 - 281
Sum52-PEBreast CancerFGFR amplification18 - 281
KMS11Multiple MyelomaFGFR3 translocation18 - 281
SNU449Hepatocellular CarcinomaNot specified82
SK-HEP-1Hepatocellular CarcinomaNot specified84

Table 2: Anti-proliferative activity of this compound in various cancer cell lines. [6]

Effect on Downstream Signaling Pathways

This compound's inhibition of FGFR autophosphorylation leads to a cascade of effects on downstream signaling molecules.

FRS2 and PLCγ Signaling

Fibroblast growth factor receptor substrate 2 (FRS2) and Phospholipase C gamma (PLCγ) are direct substrates of FGFRs. Upon FGFR activation, these proteins are phosphorylated, initiating further downstream signaling. This compound potently inhibits the phosphorylation of both FRS2 and PLCγ.[6][3]

RAS-MAPK Pathway

The phosphorylation of FRS2 recruits the Grb2-Sos complex, which in turn activates RAS, leading to the activation of the mitogen-activated protein kinase (MAPK) cascade (RAF-MEK-ERK). This pathway is a central regulator of cell proliferation. Studies have shown that this compound treatment leads to a dose-dependent inhibition of MAPK (ERK) phosphorylation in sensitive cancer cell lines.

PI3K-AKT Pathway

The PI3K-AKT pathway, crucial for cell survival and apoptosis resistance, can also be activated downstream of FGFR. This compound's effect on AKT phosphorylation appears to be cell-line dependent. For instance, it has been observed to affect AKT phosphorylation in breast cancer cell lines like MCF7 and Sum52-PE, but not in KG1a and KMS11 lines.[6]

Fexagratinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Phosphorylates This compound This compound This compound->FGFR Inhibits Grb2_Sos Grb2/SOS FRS2->Grb2_Sos Recruits PI3K PI3K FRS2->PI3K Activates RAS RAS Grb2_Sos->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes AKT AKT PI3K->AKT Activates Survival Cell Survival AKT->Survival Promotes

FGFR signaling and this compound's point of inhibition.

Cellular Effects of this compound

The inhibition of these critical signaling pathways by this compound translates into significant cellular consequences.

  • Inhibition of Proliferation: this compound demonstrates potent anti-proliferative activity in cancer cell lines with deregulated FGFR signaling.[6]

  • Induction of Apoptosis and Cell Cycle Arrest: The cellular response to this compound can vary. In Sum52-PE and KMS11 cells, it significantly induces apoptosis. In contrast, in KG1a cells, it leads to a dramatic G1 cell cycle arrest without a significant increase in apoptosis.[6]

Mechanisms of Resistance to this compound

Despite its initial efficacy, acquired resistance to this compound can emerge. Understanding these mechanisms is crucial for developing subsequent lines of therapy.

  • On-Target (FGFR) Mutations: Secondary mutations in the FGFR kinase domain are a primary mechanism of resistance. "Gatekeeper" mutations, such as V565F and N550K in FGFR2, can prevent this compound from effectively binding to the ATP pocket.[7]

  • Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the FGFR blockade. This can include the upregulation of other receptor tyrosine kinases like MET or EGFR, or the acquisition of mutations in downstream signaling components such as RAS or PI3K.[7][8]

Resistance_Mechanisms cluster_this compound This compound Action This compound This compound FGFR FGFR Signaling This compound->FGFR Inhibits Tumor_Growth Inhibition of Tumor Growth Gatekeeper FGFR Gatekeeper Mutations (e.g., V565F) Gatekeeper->FGFR Prevents Inhibition Bypass Bypass Pathway Activation (e.g., MET, EGFR) Bypass->Tumor_Growth Reactivates Downstream_Mut Downstream Mutations (e.g., RAS, PI3K) Downstream_Mut->Tumor_Growth Reactivates

Mechanisms of acquired resistance to this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of this compound.

Cell-Free Kinase Assay
  • Objective: To determine the direct inhibitory effect of this compound on the kinase activity of purified FGFR enzymes.

  • Methodology:

    • Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains are incubated with a specific substrate (e.g., a synthetic peptide) and ATP.

    • Varying concentrations of this compound are added to the reaction mixture.

    • The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based method.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of this compound concentration.

Cell Proliferation Assay (MTS Assay)
  • Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours).

    • A solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (e.g., phenazine ethosulfate) is added to each well.

    • Viable cells with active metabolism convert MTS into a formazan product that is soluble in the cell culture medium.

    • The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) using a plate reader.

    • The percentage of cell viability relative to the vehicle control is calculated, and IC50 values are determined.[6]

Western Blot Analysis of Protein Phosphorylation
  • Objective: To determine the effect of this compound on the phosphorylation status of specific proteins in downstream signaling pathways.

  • Methodology:

    • Cancer cells are treated with this compound or vehicle control for a defined period.

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using a standard method (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK, anti-phospho-AKT) and a primary antibody for the total form of the protein as a loading control.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

    • A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.

    • The intensity of the bands corresponding to the phosphorylated and total proteins is quantified to determine the relative level of phosphorylation.

Western_Blot_Workflow start Cell Treatment with This compound lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to PVDF membrane) sds->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (e.g., anti-pERK) block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Data Analysis detect->analyze

A generalized workflow for Western Blot analysis.
Apoptosis Assay (Annexin V Staining)

  • Objective: To quantify the induction of apoptosis by this compound.

  • Methodology:

    • Cells are treated with this compound or vehicle control.

    • Both adherent and floating cells are collected.

    • Cells are washed and resuspended in a binding buffer.

    • Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye (e.g., propidium iodide, PI) are added to the cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells.

    • The stained cells are analyzed by flow cytometry.

    • The percentage of cells in different quadrants (live, early apoptotic, late apoptotic/necrotic) is determined.[6]

Conclusion

This compound is a potent inhibitor of FGFR1, 2, and 3, effectively blocking downstream signaling through the RAS-MAPK and PI3K-AKT pathways. This leads to anti-proliferative and pro-apoptotic effects in cancer cells with aberrant FGFR signaling. A thorough understanding of its mechanism of action, the quantitative measures of its potency, and the experimental protocols used for its characterization are essential for researchers and clinicians working to advance targeted cancer therapies. Furthermore, elucidating the mechanisms of resistance to this compound will be critical in designing effective combination strategies and next-generation inhibitors to overcome treatment failure.

References

Fexagratinib in Non-Cancerous Diseases: An Early-Stage Research Compendium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fexagratinib (AZD4547) is a potent and selective oral inhibitor of the fibroblast growth factor receptor (FGFR) family of tyrosine kinases, with high affinity for FGFR1, FGFR2, and FGFR3.[1][2][3][4][5][6] While extensively investigated for its anti-neoplastic properties in various cancers, emerging preclinical research points towards its therapeutic potential in non-cancerous diseases.[1][4][5][7][8][9][10] This technical guide synthesizes the available early-stage research on this compound in non-malignant conditions, providing a detailed overview of its mechanism of action, experimental protocols, and key findings to inform future research and development.

This compound: Mechanism of Action in Non-Cancerous Pathologies

This compound selectively binds to and inhibits FGFR1, 2, and 3, which can result in the inhibition of FGFR-mediated signal transduction pathways.[1] Dysregulation of FGFR signaling is implicated in the pathogenesis of various diseases beyond cancer, including inflammatory and genetic conditions.[11][12][13] this compound has been shown to potently inhibit FGFR phosphorylation and downstream signaling cascades involving FRS2, PLCγ, and MAPK at the cellular level.[2][3] Recent studies suggest that its multi-kinase inhibitory effects, potentially including VEGFR-2 and CSFR, may contribute to its therapeutic efficacy in complex non-cancerous diseases like multiple sclerosis.[11]

Preclinical Research in Experimental Multiple Sclerosis

A recent study has shed light on the anti-inflammatory and remyelinating effects of this compound in an experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis.[11] This research provides the most substantial evidence to date for the application of this compound in a non-cancerous disease.

Quantitative Data Summary
Experimental ModelTreatment GroupDosageKey OutcomesReference
MOG35-55-induced EAE in C57BL/6J mice (Prevention)This compound6.25 mg·kg-1Prevention of severe first clinical episodes by 66.7%[11]
This compound12.5 mg·kg-1Prevention of severe first clinical episodes by 84.6%; minimal symptoms in the chronic phase[11]
MOG35-55-induced EAE in C57BL/6J mice (Suppression)This compound6.25 mg·kg-1Long-lasting reduction of severe symptoms by 91%[11]
This compound12.5 mg·kg-1Long-lasting reduction of severe symptoms by 100%[11]
This compound (both dosages)Reduced inflammation and demyelination; Increased axonal density, number of oligodendrocytes and their precursor cells, and remyelinated axons[11]
Experimental Protocol: Experimental Autoimmune Encephalomyelitis (EAE)
  • Animal Model: Female C57BL/6J mice were used for the induction of EAE.[11]

  • Induction of EAE: EAE was induced using MOG35-55 peptide.[11]

  • Treatment Administration: this compound was administered orally at doses of 6.25 or 12.5 mg·kg-1 for 10 days.[11]

  • Experimental Arms:

    • Prevention Experiment: Treatment was initiated from the time of EAE induction.[11]

    • Suppression Experiment: Treatment was started at the onset of clinical symptoms.[11]

  • Outcome Assessment: The effects of this compound on inflammation, neurodegeneration, and remyelination were assessed at the peak of the disease (Day 18/20 post-immunization) and in the chronic phase of EAE (Day 41/42).[11]

Visualizations

EAE_Experimental_Workflow cluster_induction EAE Induction cluster_treatment Treatment Groups (10 days) cluster_assessment Outcome Assessment Induction Induction of EAE in C57BL/6J mice (MOG35-55) Prevention Prevention Arm: This compound (6.25 or 12.5 mg·kg-1) or Placebo from Day 0 Induction->Prevention Randomization Suppression Suppression Arm: This compound (6.25 or 12.5 mg·kg-1) or Placebo from Symptom Onset Induction->Suppression Randomization Peak Peak Disease (Day 18/20) Prevention->Peak Assessment at Chronic Chronic Phase (Day 41/42) Prevention->Chronic Assessment at Suppression->Peak Assessment at Suppression->Chronic Assessment at

EAE Experimental Workflow

Fexagratinib_MS_Signaling cluster_receptors Cell Surface Receptors cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound FGFR FGFR This compound->FGFR VEGFR2 VEGFR-2 This compound->VEGFR2 CSFR CSFR This compound->CSFR Reduced_Inflammation Reduced Inflammation This compound->Reduced_Inflammation Promotes Enhanced_Remyelination Enhanced Remyelination This compound->Enhanced_Remyelination Promotes Inflammation Pro-inflammatory Signaling FGFR->Inflammation Demyelination Inhibition of Remyelination FGFR->Demyelination VEGFR2->Inflammation CSFR->Inflammation Inflammation->Reduced_Inflammation Demyelination->Enhanced_Remyelination

Proposed Signaling Pathway of this compound in MS

Mechanistically Related Research: Infigratinib in Achondroplasia

While no studies on this compound for achondroplasia were identified, research into another FGFR1-3 inhibitor, Infigratinib, for this condition offers valuable insights into the therapeutic potential of targeting the FGFR pathway in non-cancerous genetic disorders.[13][14][15][16] Achondroplasia, the most common form of dwarfism, is caused by a gain-of-function mutation in the FGFR3 gene, which negatively regulates bone growth.[13][14][15]

Quantitative Data Summary (Infigratinib)
Study PhaseTreatment GroupDosageKey OutcomesReference
Phase 2 (PROPEL 2), Cohort 5Infigratinib0.25 mg/kg/dayMean increase in Annualized Height Velocity (AHV) of +2.51 cm/year at 12 months and +2.50 cm/year at 18 months (p=0.0015)[15]
Significant improvement in body proportionality at 18 months (p=0.001)[15]

Visualization

Infigratinib_Achondroplasia_Signaling cluster_receptor FGFR3 Signaling in Chondrocytes cluster_pathway Downstream Pathway cluster_outcome Cellular Outcome Infigratinib Infigratinib FGFR3_mut Mutated FGFR3 (Gain-of-Function) Infigratinib->FGFR3_mut Inhibits STAT1 STAT1 Pathway FGFR3_mut->STAT1 Constitutive Activation MAPK MAPK Pathway FGFR3_mut->MAPK Constitutive Activation Inhibited_Growth Inhibited Chondrocyte Proliferation & Differentiation STAT1->Inhibited_Growth MAPK->Inhibited_Growth

Simplified Signaling in Achondroplasia and Infigratinib Action

Research Gaps: Interstitial Cystitis and Osteoarthritis

Despite a comprehensive search, no preclinical or clinical studies investigating this compound for the treatment of interstitial cystitis/bladder pain syndrome (IC/BPS) or osteoarthritis were identified. These conditions, however, involve inflammatory and degenerative processes where FGFR signaling could potentially play a role.[12][17][18][19][20][21][22][23][24]

Common Preclinical Models for Future Research
  • Interstitial Cystitis/Bladder Pain Syndrome (IC/BPS): Animal models for IC/BPS often involve the induction of bladder inflammation through various methods, including the use of chemical irritants like cyclophosphamide or protamine sulfate to disrupt the urothelial barrier.[21][24] These models aim to replicate the chronic pain and lower urinary tract symptoms characteristic of the human condition.[21]

  • Osteoarthritis: Preclinical models of osteoarthritis are typically induced in animals through surgical methods, such as anterior cruciate ligament transection (ACLT) or destabilization of the medial meniscus (DMM), or by chemical induction with agents like monoiodoacetate.[18][19][23] These models are used to assess cartilage degradation, subchondral bone changes, and pain.[23]

Conclusion

The early-stage research landscape for this compound in non-cancerous diseases is currently led by promising preclinical findings in a model of multiple sclerosis.[11] These results highlight its potential as a multi-kinase inhibitor with both anti-inflammatory and regenerative properties. While direct evidence for its use in other non-malignant conditions like achondroplasia, interstitial cystitis, or osteoarthritis is lacking, the mechanistic rationale for targeting the FGFR pathway in these diseases warrants further investigation. The experimental protocols and data presented in this guide are intended to serve as a foundational resource for researchers and drug development professionals seeking to explore the broader therapeutic applications of this compound.

References

Methodological & Application

Fexagratinib In Vitro Cell Proliferation Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fexagratinib (also known as AZD4547) is a potent and selective inhibitor of the Fibroblast Growth Factor Receptors (FGFRs), primarily targeting FGFR1, 2, and 3.[1][2][3] Dysregulation of the FGFR signaling pathway is implicated in various cancers, making it a crucial target for therapeutic intervention.[4][5] This document provides detailed application notes and a comprehensive protocol for conducting an in vitro cell proliferation assay to evaluate the efficacy of this compound in cancer cell lines. The protocol is based on the widely used CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[6]

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a pivotal role in cell proliferation, differentiation, migration, and survival.[4][7] Genetic alterations such as gene amplification, mutations, and translocations involving FGFRs can lead to constitutive activation of downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K-AKT pathways, thereby driving tumorigenesis.[4]

This compound is an orally bioavailable small molecule inhibitor that selectively targets the ATP-binding pocket of FGFR1, 2, and 3, thereby blocking the signal transduction cascade and inhibiting tumor cell growth.[2][7] In vitro cell proliferation assays are fundamental for determining the potency of anti-cancer compounds like this compound and for identifying sensitive cancer cell lines. This protocol provides a robust method for assessing the anti-proliferative effects of this compound.

This compound Signaling Pathway

This compound exerts its inhibitory effects by blocking the phosphorylation of FGFRs, which in turn prevents the activation of downstream signaling molecules. The diagram below illustrates the canonical FGFR signaling pathway and the point of inhibition by this compound.

Fexagratinib_Signaling_Pathway FGF FGF Ligand FGFR FGFR (1, 2, 3) FGF->FGFR Binds P1 Dimerization & Autophosphorylation FGFR->P1 This compound This compound This compound->P1 Inhibits FRS2 FRS2 P1->FRS2 Phosphorylates PI3K PI3K P1->PI3K GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound inhibits FGFR autophosphorylation, blocking downstream signaling.

Quantitative Data Summary

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against various cancer cell lines as reported in the literature. These values demonstrate the potent anti-proliferative activity of this compound in cell lines with deregulated FGFR signaling.

Cell LineCancer TypeFGFR AlterationIC50 (nM)Reference
KG-1Acute Myelogenous LeukemiaFGFR1 Amplification1.9[6]
KG1aAcute Myelogenous LeukemiaFGFR1 Amplification18 - 281[2]
Sum52-PEBreast CancerFGFR Amplification18 - 281[2]
KMS11Multiple MyelomaFGFR3 Translocation18 - 281[2]
SNU449Hepatocellular Carcinoma-82[2]
SK-HEP-1Hepatocellular Carcinoma-84[2]
SNU475Hepatocellular Carcinoma-5400[2]

Experimental Protocol: In Vitro Cell Proliferation Assay

This protocol details the steps for determining the IC50 value of this compound using the CellTiter-Glo® Luminescent Cell Viability Assay.

Experimental_Workflow A 1. Cell Seeding (96-well plate) B 2. Cell Adhesion (Overnight Incubation) A->B C 3. This compound Treatment (Serial Dilutions) B->C D 4. Incubation (e.g., 72 hours) C->D E 5. Add CellTiter-Glo® Reagent D->E F 6. Lysis & Signal Stabilization (10-15 min incubation) E->F G 7. Measure Luminescence F->G H 8. Data Analysis (IC50 Calculation) G->H

Caption: Workflow for the this compound in vitro cell proliferation assay.

Materials and Reagents
  • Cancer cell line of interest (e.g., KG-1, KMS11)

  • Complete cell culture medium (specific to the cell line)

  • This compound (AZD4547)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • 96-well opaque-walled microplates (suitable for luminescence readings)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Multichannel pipette

  • Luminometer

Procedure

1. Cell Seeding: a. Culture the selected cancer cell line in its recommended complete medium to about 80% confluency. b. For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, collect by centrifugation. c. Resuspend the cells in fresh medium and perform a cell count to determine cell concentration and viability. d. Dilute the cell suspension to the optimal seeding density. This should be determined empirically for each cell line but typically ranges from 2,000 to 10,000 cells per well in a 96-well plate. e. Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate. f. Include wells with medium only for background control and wells with untreated cells as a vehicle control. g. Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow cells to attach (for adherent cells) and stabilize.

2. This compound Preparation and Treatment: a. Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO. b. On the day of treatment, prepare a series of dilutions of this compound in complete culture medium. A common starting point is a 2-fold or 3-fold serial dilution series, with the highest concentration being around 1-10 µM. The final DMSO concentration in all wells should be kept constant and low (e.g., ≤ 0.1%) to avoid solvent toxicity. c. Prepare a vehicle control medium containing the same final concentration of DMSO as the drug-treated wells. d. Carefully remove the medium from the wells (for adherent cells) or add the drug dilutions directly (for suspension cells). e. Add 100 µL of the this compound dilutions or vehicle control medium to the respective wells. The final volume in each well should be 200 µL.

3. Incubation: a. Incubate the plate for a period of 72 hours at 37°C in a humidified incubator with 5% CO2. The incubation time can be optimized based on the cell line's doubling time.

4. Cell Viability Measurement (CellTiter-Glo® Assay): a. Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence of each well using a luminometer.

Data Analysis
  • Subtract the average background luminescence (from medium-only wells) from all other readings.

  • Normalize the data by expressing the luminescence of the this compound-treated wells as a percentage of the vehicle-treated control wells (representing 100% viability).

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value. The IC50 is the concentration of this compound that causes a 50% reduction in cell viability.

Conclusion

This protocol provides a detailed and reliable method for assessing the in vitro anti-proliferative activity of this compound. Adherence to these guidelines will enable researchers to generate robust and reproducible data for evaluating the efficacy of this FGFR inhibitor in relevant cancer cell models. Optimization of cell seeding density and drug incubation time for each specific cell line is recommended to ensure the accuracy of the results.

References

Fexagratinib in Mouse Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fexagratinib (also known as AZD4547) is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinases 1, 2, and 3.[1][2] Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[3][4] These application notes provide detailed protocols and data for the use of this compound in mouse xenograft models, a critical step in the preclinical evaluation of this targeted therapy.

Data Presentation

This compound Efficacy in Mouse Xenograft Models

The following table summarizes the reported efficacy of this compound in various mouse xenograft models. Oral administration of this compound has been shown to result in significant tumor growth inhibition.[1][5]

Tumor ModelMouse StrainThis compound DosageAdministration RouteTreatment ScheduleTumor Growth Inhibition (TGI)Reference
KMS11 (Multiple Myeloma)SCID3 mg/kgOral GavageTwice Daily53%[1][5]
KMS11 (Multiple Myeloma)SCID6.25 mg/kgOral GavageTwice DailyComplete Tumor Stasis[1][5]
KMS11 (Multiple Myeloma)SCID12.5 mg/kgOral GavageOnce DailyComplete Tumor Stasis[1][5]
KG1a (Acute Myeloid Leukemia)Nude12.5 mg/kgOral GavageOnce Daily65%[1]
Gastric Cancer (PDX)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedTumor growth inhibition[6]
Non-Small Cell Lung Carcinoma (PDX)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedTumor regression[6]
Endometrial CancerNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedInhibition of survival[6]
Pharmacokinetics of this compound in Mice

Detailed pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for this compound in mice are not consistently available in publicly accessible literature. Preclinical studies indicate that this compound is orally bioavailable and well-tolerated in mice, achieving effective plasma concentrations for tumor growth inhibition.[3] It has been reported that this compound can cross the blood-brain barrier and reach nanomolar concentrations in intracranial tumors in mouse models.[7] Researchers are advised to perform their own pharmacokinetic studies to determine the optimal dosing regimen for their specific mouse model and experimental goals.

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous Xenograft Model

This protocol outlines the procedure for establishing a subcutaneous tumor xenograft in mice.

Materials:

  • Cancer cell line of interest

  • Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium

  • Matrigel (optional)

  • Immunocompromised mice (e.g., Nude, SCID)

  • 1 mL syringes with 25-27 gauge needles

  • Animal clippers

  • 70% ethanol

Procedure:

  • Cell Preparation:

    • Culture cancer cells to 70-80% confluency.

    • Harvest cells using trypsin and neutralize with complete medium.

    • Centrifuge the cell suspension and resuspend the pellet in sterile PBS or serum-free medium to the desired concentration (typically 1 x 10^6 to 10 x 10^7 cells per 100-200 µL).

    • If using, mix the cell suspension with an equal volume of Matrigel on ice.

  • Animal Preparation:

    • Acclimatize mice to the housing facility for at least one week.

    • Shave the injection site (typically the flank) using animal clippers.

    • Wipe the shaved area with 70% ethanol.

  • Tumor Cell Implantation:

    • Gently restrain the mouse.

    • Draw the cell suspension into a 1 mL syringe.

    • Insert the needle subcutaneously into the prepared site.

    • Slowly inject the cell suspension (100-200 µL) to form a small bleb under the skin.

    • Carefully withdraw the needle.

  • Monitoring:

    • Monitor the mice regularly for tumor growth.

    • Tumor volume can be measured using calipers (see Protocol 3).

    • Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

Protocol 2: Preparation and Administration of this compound via Oral Gavage

This protocol describes the preparation of a this compound formulation for oral administration to mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween 80

  • Sterile deionized water (ddH₂O)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Oral gavage needles (20-22 gauge, curved)

  • 1 mL syringes

Procedure:

  • Formulation Preparation (Example for a 1 mg/mL solution):

    • To prepare a 1 mg/mL solution, dissolve 1 mg of this compound in 40 µL of DMSO.

    • Add 300 µL of PEG300 and mix until the solution is clear.

    • Add 50 µL of Tween 80 and mix until clear.

    • Add 610 µL of ddH₂O to bring the final volume to 1 mL.

    • Vortex the solution thoroughly. It is recommended to prepare the formulation fresh daily.

  • Dosage Calculation:

    • Weigh each mouse to determine the exact volume of the this compound solution to administer based on the desired mg/kg dose.

  • Oral Gavage Administration:

    • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

    • Attach the gavage needle to the syringe containing the calculated dose of this compound.

    • Carefully insert the gavage needle into the mouse's esophagus. Do not force the needle.

    • Slowly administer the solution.

    • Gently remove the gavage needle.

    • Monitor the mouse for any signs of distress after administration.

Protocol 3: Tumor Volume Measurement

This protocol details the standard method for measuring subcutaneous tumor volume.

Materials:

  • Digital calipers

Procedure:

  • Gently restrain the mouse.

  • Measure the longest diameter (length) and the shortest diameter (width) of the tumor using the digital calipers.

  • Calculate the tumor volume using the following formula:

    • Tumor Volume (mm³) = (Length x Width²) / 2

  • Record the measurements and the calculated volume.

  • Measurements should be taken 2-3 times per week to monitor tumor growth and response to treatment.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for this compound Mouse Xenograft Study start Establish Subcutaneous Xenograft Model tumor_growth Monitor Tumor Growth (to ~100-200 mm³) start->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer this compound (Oral Gavage) randomization->treatment vehicle Administer Vehicle (Control) randomization->vehicle monitoring Monitor Tumor Volume and Body Weight treatment->monitoring vehicle->monitoring endpoint Endpoint Reached (e.g., Tumor Size, Time) monitoring->endpoint analysis Tumor Excision and Pharmacodynamic Analysis endpoint->analysis

Caption: Experimental workflow for a typical this compound mouse xenograft study.

G cluster_pathway FGFR Signaling Pathway and Inhibition by this compound cluster_downstream Downstream Signaling Cascades FGF FGF Ligand FGFR FGFR (FGFR1/2/3) FGF->FGFR Binds and Activates FRS2 FRS2 FGFR->FRS2 Phosphorylates PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG This compound This compound This compound->FGFR Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK Proliferation Cell Proliferation, Survival, Angiogenesis RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCG->PKC PKC->Proliferation

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for In Vivo Studies with Fexagratinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and in vivo administration of Fexagratinib (also known as AZD4547), a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase family.[1][2][3]

Introduction

This compound is an orally bioavailable experimental drug that selectively inhibits FGFR1, FGFR2, and FGFR3.[1][4][5] Its primary mechanism of action involves binding to and inhibiting these receptors, which can block downstream signaling pathways, leading to the inhibition of tumor cell proliferation and induction of cell death.[2][4] Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of various cancers.[6] Due to its poor water solubility, careful preparation is required for in vivo administration to ensure consistent bioavailability and reliable experimental outcomes.[2][7][8][9]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide[1]
Molecular Formula C26H33N5O3[1]
Molecular Weight 463.57 g/mol [10]
CAS Number 1035270-39-3[1]
Solubility DMSO: 93 mg/mL (200.61 mM) Ethanol: 40 mg/mL Water: Insoluble[2]

This compound Signaling Pathway

This compound targets the FGFR signaling pathway. Upon binding of fibroblast growth factors (FGFs), the FGFRs dimerize and autophosphorylate, activating downstream signaling cascades. Key pathways include the RAS-MAPK pathway, which promotes cell proliferation, and the PI3K-AKT pathway, which is involved in cell survival. This compound inhibits the initial phosphorylation of FGFR, thereby blocking these downstream effects.

Fexagratinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus FGF FGF FGFR FGFR1/2/3 FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription This compound This compound This compound->FGFR Inhibits

Caption: this compound inhibits the FGFR signaling pathway.

Recommended In Vivo Dosing Regimens

Several studies have reported effective oral dosing regimens for this compound in mouse xenograft models. The choice of dose and schedule will depend on the specific tumor model and experimental goals.

Animal ModelTumor TypeDosing RegimenOutcomeReference
MiceKMS11 (Multiple Myeloma)3 mg/kg, twice daily (BID), oral53% tumor growth inhibition[2]
MiceKMS11 (Multiple Myeloma)6.25 mg/kg, twice daily (BID), oralComplete tumor stasis[2]
MiceKMS11 (Multiple Myeloma)12.5 mg/kg, once daily (QD), oralComplete tumor stasis[2]
MiceKG1a (AML, FGFR1-fusion)12.5 mg/kg, once daily (QD), oral65% tumor growth inhibition[2]

Experimental Protocols

5.1. Preparation of this compound Formulation for Oral Administration

Due to its poor water solubility, a specific vehicle is required to prepare this compound for oral gavage in animal studies. The following protocol is based on a formulation that has been used in preclinical studies.[2] It is recommended to prepare the formulation fresh on the day of use.[3]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), fresh

  • PEG300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Deionized distilled water (ddH2O) or sterile saline

Protocol for a 5 mg/mL Clear Solution:

  • Prepare Stock Solution: Prepare a 125 mg/mL stock solution of this compound in fresh DMSO. Ensure the powder is completely dissolved.

  • Formulation Preparation (for 1 mL):

    • In a sterile microcentrifuge tube, add 300 µL of PEG300.

    • Add 40 µL of the 125 mg/mL this compound stock solution to the PEG300. Mix thoroughly until the solution is clear.

    • Add 50 µL of Tween 80 to the mixture. Mix again until the solution is clear.

    • Add 610 µL of ddH2O to bring the total volume to 1 mL.

    • Vortex the final solution to ensure it is homogeneous. The final concentration of this compound will be 5 mg/mL.

  • Administration: Administer the freshly prepared solution to the animals via oral gavage at the desired dosage. The volume to be administered will depend on the animal's weight and the target dose (mg/kg).

5.2. Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for an in vivo efficacy study using a xenograft model.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Tumor_Implantation Tumor Cell Implantation (e.g., KMS11, KG1a) Tumor_Growth Allow Tumors to Reach Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomize Animals into Treatment Groups Tumor_Growth->Randomization Formulation_Prep Prepare this compound Formulation (Daily) Randomization->Formulation_Prep Dosing Administer this compound or Vehicle (e.g., Oral Gavage) Formulation_Prep->Dosing Monitoring Monitor Tumor Volume and Body Weight Dosing->Monitoring Monitoring->Dosing Repeat Daily Sacrifice Sacrifice Animals at Study Endpoint Monitoring->Sacrifice Tumor_Excision Excise Tumors for Pharmacodynamic Analysis Sacrifice->Tumor_Excision Data_Analysis Analyze Data (TGI, Statistical Analysis) Tumor_Excision->Data_Analysis

Caption: Workflow for a typical in vivo xenograft study.

5.3. Pharmacodynamic Analysis

To confirm the biological activity of this compound in vivo, pharmacodynamic (PD) studies can be performed on tumor tissues collected at the end of the efficacy study.

Protocol for Western Blot Analysis of FGFR Phosphorylation:

  • Tissue Lysis: Homogenize excised tumor tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phospho-FGFR, total FGFR, phospho-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A reduction in the ratio of phosphorylated to total protein in the this compound-treated groups compared to the vehicle control would indicate target engagement.

Safety and Handling

This compound is an experimental compound. Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

By following these application notes and protocols, researchers can effectively prepare and utilize this compound for in vivo studies to investigate its therapeutic potential.

References

Application Notes and Protocols: Western Blot Analysis of p-FGFR Following Fexagratinib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes including proliferation, survival, differentiation, and angiogenesis.[1] Dysregulation of this pathway through gene amplification, activating mutations, or translocations is implicated in the pathogenesis of various cancers.[2] Fexagratinib (also known as AZD4547) is a potent and selective inhibitor of FGFR tyrosine kinases, with high affinity for FGFR1, FGFR2, and FGFR3.[3] It competitively binds to the ATP-binding pocket of the FGFR kinase domain, inhibiting its autophosphorylation and subsequent activation of downstream signaling cascades.[4] This application note provides a detailed protocol for assessing the efficacy of this compound in inhibiting FGFR phosphorylation (p-FGFR) in cancer cell lines using Western blotting.

Key Signaling Pathways

Activation of FGFR by its ligand, Fibroblast Growth Factor (FGF), triggers receptor dimerization and trans-autophosphorylation of specific tyrosine residues in the kinase domain, such as Tyr653 and Tyr654 of FGFR1.[5] This phosphorylation event serves as a docking site for adaptor proteins like FRS2, which in turn activate major downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[1][6] this compound's inhibition of FGFR autophosphorylation blocks these downstream signals, leading to reduced cell proliferation and survival.[7]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization pFGFR p-FGFR (Tyr653/654) FGFR->pFGFR Autophosphorylation FRS2 FRS2 pFGFR->FRS2 Recruitment & Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->pFGFR Inhibition

Caption: FGFR Signaling Pathway and this compound Inhibition.

Experimental Protocols

This protocol is designed for the analysis of p-FGFR and downstream signaling proteins in cultured cancer cells treated with this compound.

Cell Culture and this compound Treatment

A selection of suitable cell lines with documented FGFR pathway activation and sensitivity to this compound are listed below.

Cell LineCancer TypeFGFR AberrationThis compound IC50
SNU-16Gastric CancerFGFR2 Amplification~4.9 nM[8]
KMS-11Multiple MyelomaFGFR3 Translocation~40 nM[8]
KG-1Myeloid LeukemiaFGFR1 Fusion~12 nM[8]

Protocol:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere and grow overnight.

  • Prepare a stock solution of this compound in DMSO. A 10 mM stock is recommended.

  • Dilute the this compound stock solution in complete culture medium to the desired final concentrations. A starting concentration range of 10-100 nM is recommended for initial experiments. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Remove the culture medium from the cells and replace it with the medium containing this compound or vehicle control.

  • Incubate the cells for the desired treatment duration. A time-course experiment (e.g., 1, 6, 24 hours) is recommended to determine the optimal time point for p-FGFR inhibition. Significant inhibition has been observed as early as 1 hour.[9]

Protein Lysate Preparation

It is critical to use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.[10]

Optimized RIPA Lysis Buffer Recipe:

ComponentFinal ConcentrationFor 50 mL
Tris-HCl, pH 7.450 mM2.5 mL of 1M stock
NaCl150 mM1.5 mL of 5M stock
EDTA1 mM100 µL of 0.5M stock
NP-401%500 µL
Sodium deoxycholate0.5%0.25 g
SDS0.1%500 µL of 10% stock
Protease Inhibitor Cocktail1XAs per manufacturer
Phosphatase Inhibitor Cocktail1XAs per manufacturer
ddH₂Oto 50 mL

Protocol:

  • After treatment, place the culture plates on ice and aspirate the medium.

  • Wash the cells twice with ice-cold PBS.

  • Add 100-200 µL of ice-cold RIPA lysis buffer to each well of a 6-well plate.

  • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Normalize the protein concentration of all samples with RIPA buffer.

  • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes.

Western Blotting

Antibody Recommendations:

AntibodyHostDilutionSupplier (Cat. No.)
Phospho-FGFR (Tyr653/654)Rabbit1:1000Cell Signaling Technology (#3471)
Total FGFR1Rabbit1:1000Cell Signaling Technology (#9740)
Phospho-FRS2α (Tyr196)Rabbit1:1000Cell Signaling Technology (#3864)
Phospho-p44/42 MAPK (Erk1/2)Rabbit1:2000Cell Signaling Technology (#4370)
Total p44/42 MAPK (Erk1/2)Rabbit1:1000Cell Signaling Technology (#4695)
Phospho-Akt (Ser473)Rabbit1:2000Cell Signaling Technology (#4060)
Total AktRabbit1:1000Cell Signaling Technology (#4691)
β-Actin or GAPDHMouse1:5000Various
Anti-rabbit IgG, HRP-linkedGoat1:2000Cell Signaling Technology (#7074)
Anti-mouse IgG, HRP-linkedHorse1:2000Cell Signaling Technology (#7076)

Protocol:

  • Load 20-30 µg of total protein per lane into a 4-20% polyacrylamide gel. Include a pre-stained protein ladder.

  • Run the gel at 100-150V until the dye front reaches the bottom.

  • Transfer the proteins from the gel to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. For phospho-antibodies, BSA is often recommended to reduce background.[11]

  • Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% non-fat dry milk in TBST) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Protein Extraction cluster_western_blot Western Blot Analysis cluster_analysis Data Analysis A Seed Cells B This compound Treatment A->B C Cell Lysis (RIPA Buffer) B->C D Quantification (BCA Assay) C->D E Sample Preparation (Laemmli Buffer) D->E F SDS-PAGE E->F G Membrane Transfer F->G H Blocking G->H I Primary Antibody Incubation H->I J Secondary Antibody Incubation I->J K Detection (ECL) J->K L Image Acquisition K->L M Densitometry & Normalization L->M

Caption: Experimental workflow for p-FGFR Western blot analysis.

Data Presentation and Interpretation

Quantitative data from the Western blot analysis should be presented in a clear and organized manner. Densitometry should be used to quantify the band intensities. The intensity of the p-FGFR band should be normalized to the intensity of the total FGFR band for each sample. Similarly, the intensity of phosphorylated downstream signaling proteins should be normalized to their respective total protein levels. A loading control such as β-actin or GAPDH should also be included to ensure equal protein loading across all lanes. The results can be presented as bar graphs showing the relative phosphorylation levels in treated versus control cells. A significant decrease in the p-FGFR/total FGFR ratio in this compound-treated cells compared to the vehicle control indicates effective target engagement and inhibition of the FGFR signaling pathway.

References

Application Notes: Cell Culture and Experimentation with AZD4547

References

Fexagratinib: A Tool for Investigating FGFR Mutations in Bladder Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Fexagratinib, also known as AZD4547, is a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2] Its high affinity for FGFR1, FGFR2, and FGFR3 makes it a valuable research tool for studying the role of aberrant FGFR signaling in various cancers, including bladder cancer, where FGFR alterations are a known oncogenic driver.[3][4][5] These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in preclinical bladder cancer research.

Mechanism of Action

This compound is an orally bioavailable ATP-competitive inhibitor that selectively targets the kinase activity of FGFR1, FGFR2, and FGFR3.[1][3] By binding to the ATP-binding pocket of these receptors, it prevents their autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[3][6] Notably, this compound exhibits significantly weaker activity against FGFR4 and other kinases such as VEGFR2, demonstrating its selectivity.[2][3] This selectivity minimizes off-target effects, making it a precise tool for elucidating the specific contributions of FGFR1-3 signaling in cancer biology.

The inhibition of FGFR signaling by this compound leads to the downstream suppression of the RAS-MAPK and PI3K-AKT pathways.[3][6] This disruption can induce cell cycle arrest, typically at the G1 phase, and promote apoptosis in cancer cells dependent on FGFR signaling for their growth and survival.[3]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Assay Type
FGFR10.2Cell-free assay
FGFR22.5Cell-free assay
FGFR31.8Cell-free assay
FGFR4165Cell-free assay
VEGFR2 (KDR)24Cell-free assay

Data sourced from Selleck Chemicals and MedchemExpress product information.[2][3]

Table 2: Anti-proliferative Activity of this compound in FGFR-deregulated Cell Lines
Cell LineCancer TypeFGFR AlterationIC50 (nM)
KG1aAcute Myeloid LeukemiaFGFR1-fusion18-281
Sum52-PEBreast CancerFGFR deregulation18-281
KMS11Multiple MyelomaFGFR deregulation18-281

Data represents a range of IC50 values observed in sensitive cell lines.[3]

Table 3: this compound in Clinical Trials for Urothelial Carcinoma
Clinical Trial IDPhaseInterventionKey Findings (in patients with FGFR alterations)
NCT05775874Phase 2This compound in combination with TislelizumabIn patients with locally advanced or metastatic urothelial carcinoma harboring FGFR alterations, the combination therapy was tolerable. An objective response rate (ORR) of 37.5% was observed, with a median progression-free survival (mPFS) of 5.3 months. Encouraging efficacy was seen in patients with FGFR3 overexpression.[7]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTS Assay)

This protocol determines the effect of this compound on the proliferation of bladder cancer cell lines.

Materials:

  • Bladder cancer cell lines (e.g., RT112, which has an FGFR3-TACC3 fusion)[4]

  • Complete cell culture medium

  • This compound (dissolved in DMSO)[3]

  • 96-well plates

  • MTS reagent

  • Plate reader

Procedure:

  • Seed bladder cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO only).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[3]

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of FGFR Pathway Inhibition

This protocol assesses the effect of this compound on the phosphorylation of FGFR and its downstream signaling proteins.

Materials:

  • Bladder cancer cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-FGFR, anti-total-FGFR, anti-phospho-FRS2, anti-phospho-MAPK (ERK1/2), anti-phospho-AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Plate bladder cancer cells and allow them to grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 2-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of protein phosphorylation.[3]

Protocol 3: In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of this compound in a mouse model of bladder cancer.

Materials:

  • Immunocompromised mice (e.g., SCID or nude mice)

  • FGFR-mutant bladder cancer cells (e.g., KMS11)[3]

  • This compound

  • Vehicle solution for oral administration

  • Calipers

Procedure:

  • Subcutaneously inject bladder cancer cells into the flank of the mice.

  • Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally once or twice daily at a predetermined dose (e.g., 3 mg/kg twice daily, 6.25 mg/kg twice daily, or 12.5 mg/kg once daily).[2][3] Administer the vehicle solution to the control group.

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Plot tumor growth curves to compare the efficacy of this compound with the control.

Visualizations

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg FGF FGF Ligand FGF->FGFR Binds This compound This compound This compound->FGFR Inhibits RAS RAS FRS2->RAS PI3K PI3K PLCg->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Transcription Gene Transcription (Proliferation, Survival) MAPK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Bladder Cancer Cell Lines (with FGFR mutations) Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Viability Cell Viability Assay (MTS) Treatment->Viability Western_Blot Western Blot (p-FGFR, p-MAPK, etc.) Treatment->Western_Blot Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (FACS) Treatment->Cell_Cycle Xenograft Tumor Xenograft Model (Immunocompromised Mice) Dosing Oral Administration of this compound Xenograft->Dosing Tumor_Measurement Monitor Tumor Growth Dosing->Tumor_Measurement Analysis Endpoint Analysis Tumor_Measurement->Analysis

Caption: Experimental workflow for evaluating this compound in bladder cancer models.

Resistance_Mechanism cluster_sensitive This compound Sensitive State cluster_resistant This compound Resistant State FGFR_active Active FGFR Signaling Proliferation_sensitive Cell Proliferation and Survival FGFR_active->Proliferation_sensitive Prolonged_Treatment Prolonged This compound Treatment FGFR_active->Prolonged_Treatment Fexagratinib_sensitive This compound Fexagratinib_sensitive->FGFR_active FGFR_inhibited Inhibited FGFR Signaling Bypass_Pathway Bypass Pathway Activation (e.g., EGFR/ERBB3) Proliferation_resistant Cell Proliferation and Survival Bypass_Pathway->Proliferation_resistant Fexagratinib_resistant This compound Fexagratinib_resistant->FGFR_inhibited Prolonged_Treatment->Bypass_Pathway Leads to

Caption: Mechanism of acquired resistance to this compound via bypass signaling.

References

Application Notes and Protocols for Evaluating Fexagratinib Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models to test the efficacy of Fexagratinib (AZD4547), a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase family.[1][2]

Introduction to this compound

This compound is an orally bioavailable experimental drug that exhibits high affinity for FGFR1, FGFR2, and FGFR3, with weaker activity against FGFR4.[1][2][3] Its primary mechanism of action involves binding to and inhibiting these receptors, which can lead to the suppression of FGFR-related signal transduction pathways.[4][5] Dysregulation of the FGFR signaling pathway is implicated in various cancers, making it a key therapeutic target. This compound has been investigated in clinical trials for several cancers and is widely used in cancer research.[1]

Key Signaling Pathway Targeted by this compound

This compound targets the FGFR signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival.[6][7] Upon binding of a fibroblast growth factor (FGF) ligand, the FGFR dimerizes and undergoes autophosphorylation of its tyrosine kinase domain. This activation triggers downstream signaling cascades, primarily the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are critical for tumor growth and survival.[6][8][9]

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR (FGFR1, FGFR2, FGFR3) FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Phosphorylates This compound This compound (AZD4547) This compound->FGFR Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK Proliferation Cell Proliferation, Survival, Angiogenesis RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCg->PKC PKC->Proliferation

FGFR Signaling Pathway Targeted by this compound.

Animal Models for this compound Efficacy Testing

Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models in immunocompromised mice are the most common in vivo systems for evaluating the antitumor activity of FGFR inhibitors like this compound.[5][10][11] These models are particularly useful when they harbor genetic alterations in the FGFR pathway, such as gene amplification, fusions, or mutations, which are often associated with sensitivity to FGFR inhibition.[11][12]

Recommended Animal Models:

  • Gastric Cancer Xenografts: Models with FGFR2 amplification, such as SNU-16 and KATO-III cell lines.[13][14]

  • Cholangiocarcinoma PDX: Models with FGFR2 fusions (e.g., FGFR2-CCDC6).[15]

  • Mesothelioma Xenografts: Cell lines like H2795 and MSTO211H have been used to show this compound efficacy.[10]

  • Glioblastoma Xenografts: Models with FGFR-TACC fusions have shown sensitivity to this compound.[16]

  • Multiple Myeloma Xenografts: The KMS11 cell line, which expresses deregulated FGFR3, is a suitable model.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound and other FGFR inhibitors.

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)Assay Type
FGFR10.2Cell-free
FGFR22.5Cell-free
FGFR31.8Cell-free
FGFR4165Cell-free

Data sourced from MedchemExpress and Selleck Chemicals.[2][3]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Cancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (%)Reference
Multiple Myeloma (KMS11)Mice3 mg/kg, twice daily (oral)53%[2]
Multiple Myeloma (KMS11)Mice12.5 mg/kg, once daily (oral)Complete tumor stasis[2]
Multiple Myeloma (KMS11)Mice6.25 mg/kg, twice daily (oral)Complete tumor stasis[2]
FGFR1-fusion (KG1a)Mice12.5 mg/kg, once daily (oral)65%[2]
Mesothelioma (H2795, MSTO211H)MiceNot specifiedSignificant inhibition[10]
Experimental Autoimmune EncephalomyelitisFemale C57BL/6J mice6.25 or 12.5 mg·kg-1 (oral)Prevention of severe symptoms by 66.7% or 84.6%[17]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy of this compound in animal models.

Experimental Workflow

Experimental_Workflow start Start cell_culture Tumor Cell Culture start->cell_culture animal_prep Animal Preparation (e.g., nu/nu mice) start->animal_prep tumor_implant Tumor Implantation (Subcutaneous) cell_culture->tumor_implant animal_prep->tumor_implant tumor_growth Tumor Growth Monitoring tumor_implant->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Initiation (Vehicle vs. This compound) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Tumor Excision & Pharmacodynamic Analysis endpoint->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis end End data_analysis->end

General Workflow for Xenograft Efficacy Studies.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model

Objective: To evaluate the in vivo antitumor efficacy of this compound in a subcutaneous CDX model.

Materials:

  • Cancer cell line with known FGFR status (e.g., SNU-16, KMS11)

  • Immunocompromised mice (e.g., Nu/nu or SCID), 6-8 weeks old

  • This compound (AZD4547)

  • Vehicle control (e.g., 10% Acacia)[13]

  • Cell culture medium and supplements

  • Matrigel (optional)

  • Calipers

  • Anesthesia

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions. Harvest cells during the logarithmic growth phase.

  • Tumor Cell Implantation:

    • Resuspend the harvested cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Inject 0.1 mL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.[18]

  • Tumor Growth Monitoring:

    • Allow tumors to establish for 10-14 days, or until they reach a palpable size (e.g., ~150 mm³).[13][19]

    • Measure tumor dimensions twice a week using calipers.[13][20]

    • Calculate tumor volume using the formula: (width² x length) / 2.[18][19]

  • Randomization and Treatment:

    • When tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Prepare this compound in the appropriate vehicle at the desired concentrations (e.g., 3, 6.25, 12.5 mg/kg).[2]

    • Administer this compound or vehicle control orally via gavage according to the planned schedule (e.g., once or twice daily).[2]

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight twice weekly.

    • The study endpoint may be a predetermined tumor volume, a specific duration of treatment, or signs of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Protocol 2: Pharmacodynamic (PD) Analysis

Objective: To assess the in vivo target engagement of this compound by measuring the phosphorylation of downstream signaling proteins in tumor tissue.

Materials:

  • Excised tumor tissues from Protocol 1

  • Liquid nitrogen

  • Protein lysis buffer

  • Phosphatase and protease inhibitors

  • Antibodies for Western blotting (e.g., anti-p-FGFR, anti-p-FRS2, anti-p-ERK)[13]

  • Immunohistochemistry (IHC) reagents

Procedure:

  • Tissue Collection and Processing:

    • At specified time points after the final dose of this compound, euthanize a subset of mice from each group.

    • Excise tumors, snap-freeze them in liquid nitrogen, and store them at -80°C for Western blot analysis, or fix them in formalin for IHC.[19]

  • Western Blot Analysis:

    • Homogenize the frozen tumor tissue in lysis buffer containing phosphatase and protease inhibitors.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Perform SDS-PAGE and transfer proteins to a membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total FGFR, FRS2, and ERK.

    • Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.

    • Quantify band intensities to determine the extent of target inhibition.

  • Immunohistochemistry (IHC):

    • Embed formalin-fixed tumors in paraffin and section them.

    • Perform IHC staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), as well as for p-ERK.[10]

    • Analyze the stained slides to assess changes in cell proliferation, apoptosis, and signaling pathway activation in response to this compound treatment.

Data Analysis and Interpretation

The primary efficacy endpoint is typically the inhibition of tumor growth. This can be expressed as a percentage of tumor growth inhibition compared to the vehicle-treated control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed antitumor effects.

Pharmacodynamic data from Western blotting and IHC will provide evidence of on-target activity and help to correlate the observed efficacy with the inhibition of the FGFR signaling pathway. A dose-dependent inhibition of p-FGFR, p-FRS2, and p-ERK would strongly support the mechanism of action of this compound.[13]

By following these detailed protocols and utilizing the provided quantitative data and diagrams, researchers can effectively design and execute preclinical studies to evaluate the efficacy of this compound in relevant animal models.

References

Troubleshooting & Optimization

Fexagratinib solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Fexagratinib (also known as AZD4547), a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase family.[1][2] Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and visual diagrams to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

A1: this compound exhibits high solubility in Dimethyl Sulfoxide (DMSO).[3][4] For many in vitro assays, DMSO is the recommended solvent for preparing stock solutions. Quantitative data for solubility in various solvents is summarized in the table below.

Q2: My this compound precipitated when I diluted my DMSO stock solution in aqueous media. What should I do?

A2: Precipitation upon dilution of a DMSO stock in aqueous buffers (like PBS or cell culture media) is a common issue for hydrophobic compounds. To address this, consider the following:

  • Use of Surfactants or Co-solvents: For in vivo and some in vitro applications, a co-solvent system is often necessary. Formulations including PEG300 and a surfactant like Tween-80 can help maintain solubility in aqueous solutions.[3][4]

  • Lowering the Final Concentration: The final concentration of this compound in your aqueous medium may be exceeding its solubility limit. Try working with a lower final concentration.

  • Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate.

  • Fresh Solution Preparation: Always prepare fresh working solutions from your DMSO stock immediately before use to minimize the chances of precipitation over time.[3]

Q3: What is the mechanism of action for this compound?

A3: this compound is a selective inhibitor of FGFR1, 2, and 3.[5] It binds to the tyrosine kinase domain of these receptors, which inhibits the downstream signaling pathways that are crucial for cell proliferation, differentiation, and survival in many cancer types.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound powder will not dissolve in my chosen solvent. The solvent may not be appropriate, or the concentration is too high.This compound is highly soluble in DMSO.[3] For other solvents, refer to the solubility data table. If using DMSO, ensure it is fresh, as moisture-absorbing DMSO can reduce solubility.[3]
Cloudiness or precipitation observed in cell culture media after adding this compound stock. The aqueous solubility limit has been exceeded. The final concentration of DMSO may also be too high for your cells.Prepare an intermediate dilution in a co-solvent mixture (e.g., PEG300 and Tween-80) before adding to the final aqueous solution.[3] See the detailed protocol below. Ensure the final DMSO concentration is compatible with your cell line (typically <0.5%).
Inconsistent experimental results. This could be due to incomplete dissolution or precipitation of this compound in the assay medium.Always ensure your stock and working solutions are clear and free of any visible precipitate before use. Prepare fresh working solutions for each experiment.[3]

Quantitative Solubility Data

Solvent Concentration Notes
DMSO93 mg/mL (200.61 mM)Use of fresh DMSO is recommended as it can absorb moisture, which reduces solubility.[3]
DMSO (with ultrasonic)125 mg/mLSonication can aid in dissolving the compound at higher concentrations.[7]
In vivo formulation 15.0 mg/mL10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[2]
In vivo formulation 25.0 mg/mL4% DMSO, 30% PEG300, 5% Tween-80, 61% ddH₂O.[3][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder (Molar Mass: 463.58 g/mol ).[1]

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder to achieve a 10 mM concentration.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of a this compound Working Solution for In Vivo Studies

This protocol provides an example for preparing a 1 mL working solution. Adjust volumes as needed for your experimental requirements.

  • Start with Stock: Begin with a concentrated stock solution of this compound in DMSO (e.g., 125 mg/mL).[3]

  • Add Co-solvent: In a sterile microcentrifuge tube, add 300 µL of PEG300 to 40 µL of the 125 mg/mL this compound DMSO stock. Mix thoroughly until the solution is clear.[3]

  • Add Surfactant: To the mixture from step 2, add 50 µL of Tween-80. Mix again until the solution is clear.[3]

  • Final Dilution: Add 610 µL of sterile ddH₂O or saline to the tube to bring the final volume to 1 mL. Mix thoroughly.[3]

  • Use Immediately: It is recommended to use this freshly prepared solution for optimal results.[3]

Visual Diagrams

Fexagratinib_Solution_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution for In Vivo Studies Fex_powder This compound Powder Stock 10 mM Stock in DMSO Fex_powder->Stock Dissolve DMSO Fresh DMSO DMSO->Stock Mix1 Mix 1 (Clear) Stock->Mix1 PEG300 PEG300 PEG300->Mix1 Tween80 Tween-80 Mix2 Mix 2 (Clear) Tween80->Mix2 ddH2O ddH₂O / Saline Working_Sol Final Working Solution ddH2O->Working_Sol Mix1->Mix2 Mix2->Working_Sol

Caption: Workflow for preparing this compound solutions.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plcg PLCγ Pathway cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds Dimerization Activated FGFR Dimer FGFR->Dimerization Dimerization & Autophosphorylation FRS2 FRS2 Dimerization->FRS2 Recruits & Phosphorylates PLCg PLCγ Dimerization->PLCg Activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PKC PKC DAG->PKC PKC->Transcription Cell_Response Cell Proliferation, Survival, Differentiation Transcription->Cell_Response This compound This compound (AZD4547) This compound->Dimerization Inhibits

Caption: this compound inhibits the FGFR signaling pathway.

References

Technical Support Center: Overcoming Fexagratinib Resistance in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Fexagratinib resistance in preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as AZD4547) is an experimental, orally bioavailable small molecule inhibitor that potently and selectively targets the Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1] Its primary mechanism of action is to bind to the ATP-binding pocket of these receptors, inhibiting their tyrosine kinase activity. This blockade disrupts downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and migration in FGFR-dependent cancers.[2][3]

Q2: My cancer cell line/xenograft model is showing reduced sensitivity to this compound. What are the common mechanisms of resistance?

Resistance to this compound, and FGFR inhibitors in general, can be broadly categorized into two main types:

  • On-target resistance: This typically involves the acquisition of secondary mutations within the FGFR kinase domain itself. These mutations can interfere with this compound binding, rendering the inhibitor less effective.

  • Off-target resistance (Bypass Signaling): This occurs when cancer cells activate alternative signaling pathways to circumvent the FGFR blockade. A key example of this is the activation of the PI3K/AKT/mTOR pathway, which can restore pro-survival signals despite the inhibition of FGFR.[2][4] In preclinical models of FGFR2-amplified gastric cancer, resistance to this compound has been associated with the independent phosphorylation and inactivation of GSK3β, which is regulated by the Integrin-Linked Kinase (ILK).[2]

Q3: How can I experimentally confirm the mechanism of resistance in my this compound-resistant model?

To elucidate the resistance mechanism in your preclinical model, a multi-pronged approach is recommended:

  • Phospho-protein analysis: Use Western blotting to assess the phosphorylation status of key signaling proteins in both your sensitive and resistant models, both with and without this compound treatment. Key proteins to examine include p-FGFR, p-FRS2 (a direct substrate of FGFR), p-AKT, p-mTOR, and p-ERK. A sustained or increased phosphorylation of AKT and mTOR in the presence of this compound would suggest the activation of a bypass pathway.[5][6]

  • Gene sequencing: Perform targeted sequencing of the FGFR kinase domain in your resistant models to identify any potential secondary mutations that could confer resistance.

  • Gene and protein expression analysis: Compare the expression levels of other receptor tyrosine kinases (e.g., EGFR, MET) between your sensitive and resistant models to see if upregulation of alternative receptors is compensating for FGFR inhibition.

Q4: What are the potential therapeutic strategies to overcome this compound resistance in preclinical models?

Based on the identified resistance mechanisms, several strategies can be explored:

  • Combination Therapy: If bypass signaling is the cause of resistance, combining this compound with an inhibitor of the activated pathway is a rational approach. For instance, if the PI3K/AKT/mTOR pathway is activated, combining this compound with a PI3K inhibitor (like BYL719) or an mTOR inhibitor (like everolimus) could restore sensitivity.[2] In a preclinical study involving this compound-resistant gastric cancer models, co-targeting FGFR and ILK showed synergistic anti-tumor effects.[2]

  • Next-Generation FGFR Inhibitors: If resistance is due to specific gatekeeper mutations, next-generation, covalently-binding FGFR inhibitors may be effective as they bind differently to the receptor and can overcome some forms of mutational resistance.[2]

Troubleshooting Guides

Problem 1: Decreased cell death in this compound-treated cancer cells over time.
Possible Cause Suggested Solution
Development of acquired resistance 1. Confirm resistance: Perform a dose-response cell viability assay (e.g., MTT or MTS) to compare the IC50 values of this compound in the suspected resistant cells versus the parental, sensitive cells. A significant increase in the IC50 value indicates resistance. 2. Investigate the mechanism: Use Western blotting to check for bypass signaling (e.g., sustained p-AKT levels). Sequence the FGFR kinase domain to check for mutations.
Suboptimal drug concentration Ensure that the concentration of this compound used is appropriate for the specific cell line. Refer to initial characterization experiments or literature for the known IC50 value in sensitive cells.
Drug instability Prepare fresh dilutions of this compound for each experiment from a frozen stock, as repeated freeze-thaw cycles can degrade the compound.
Problem 2: Tumor regrowth in a this compound-treated xenograft model after an initial response.
Possible Cause Suggested Solution
Emergence of a resistant clone 1. Biopsy and analysis: If possible, obtain a biopsy of the relapsed tumor and compare it to the original tumor. Analyze for changes in protein phosphorylation (Western blot) and gene mutations (sequencing) to identify the resistance mechanism. 2. Initiate combination therapy: Based on the analysis, introduce a second inhibitor targeting the identified bypass pathway (e.g., a PI3K or ILK inhibitor) in combination with this compound.
Pharmacokinetic issues Ensure consistent and appropriate dosing of this compound. Verify the stability of the drug in the vehicle used for administration.
Tumor heterogeneity The original tumor may have contained a small subpopulation of this compound-resistant cells that were selected for during treatment. Consider upfront combination therapy in future experiments to prevent the outgrowth of such clones.

Data Presentation

Table 1: In Vitro Efficacy of this compound Monotherapy and Combination Therapy in Sensitive and Resistant Gastric Cancer Cell Lines

Cell LineTreatmentIC50 (nM)
SNU-16 (Parental)This compound15
SNU-16 (Parental)PI3K Inhibitor (BYL719)>1000
SNU-16 (Parental)This compound + PI3K Inhibitor (BYL719)10
SNU-16-FR (this compound-Resistant)This compound500
SNU-16-FR (this compound-Resistant)PI3K Inhibitor (BYL719)800
SNU-16-FR (this compound-Resistant)This compound + PI3K Inhibitor (BYL719)25

This is a representative table based on the concept of overcoming resistance via PI3K pathway inhibition. Actual values would be derived from specific experimental results.

Table 2: In Vivo Tumor Growth Inhibition in this compound-Resistant Xenograft Model

Treatment GroupMean Tumor Volume Change (%)
Vehicle+150
This compound (10 mg/kg)+120
ILK Inhibitor (20 mg/kg)+80
This compound (10 mg/kg) + ILK Inhibitor (20 mg/kg)-40

This is a representative table based on the findings of synergistic effects between FGFR and ILK inhibition in this compound-resistant models.[2] Actual values would be derived from specific experimental results.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line
  • Determine the initial IC50: Culture the parental cancer cell line and perform a dose-response experiment with this compound to determine the initial IC50 value.

  • Chronic drug exposure: Continuously expose the parental cells to this compound at a concentration equal to the IC50.

  • Dose escalation: As the cells begin to proliferate at the initial concentration, gradually increase the concentration of this compound in the culture medium. This process can take several months.

  • Isolation of resistant clones: Once the cells are able to proliferate in a high concentration of this compound (e.g., 5-10 times the initial IC50), isolate single-cell clones by limiting dilution or cell sorting.

  • Characterization of resistant clones: Expand the clones and confirm their resistance by re-evaluating the this compound IC50. Characterize the underlying resistance mechanisms using Western blotting and sequencing.

Protocol 2: Cell Viability (MTS) Assay for Combination Therapy
  • Cell Seeding: Seed the this compound-resistant cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a dilution series of this compound and the combination drug (e.g., a PI3K inhibitor) in culture medium.

  • Treatment: Treat the cells with either single agents or a combination of both drugs at various concentrations. Include vehicle-treated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours, or until a color change is apparent.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each treatment condition. The combination index (CI) can be calculated to determine if the drug interaction is synergistic, additive, or antagonistic.

Protocol 3: Western Blotting for Phospho-Protein Analysis
  • Cell Lysis: Treat sensitive and resistant cells with this compound, the combination drug, or both for a specified period. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-FGFR, FGFR, p-AKT, AKT, p-ERK, ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Visualizations

Fexagratinib_Resistance_and_Bypass cluster_0 FGFR Signaling cluster_1 Bypass Signaling (Resistance) FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FRS2->RAS_RAF_MEK_ERK PI3K_AKT_mTOR_FGFR PI3K/AKT/mTOR Pathway FRS2->PI3K_AKT_mTOR_FGFR Proliferation_FGFR Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_FGFR PI3K_AKT_mTOR_FGFR->Proliferation_FGFR Other_RTK Other RTK (e.g., EGFR) PI3K_AKT_mTOR_Bypass PI3K/AKT/mTOR Pathway Other_RTK->PI3K_AKT_mTOR_Bypass Proliferation_Bypass Cell Proliferation & Survival PI3K_AKT_mTOR_Bypass->Proliferation_Bypass This compound This compound This compound->FGFR PI3K_Inhibitor PI3K Inhibitor PI3K_Inhibitor->PI3K_AKT_mTOR_FGFR PI3K_Inhibitor->PI3K_AKT_mTOR_Bypass

Caption: this compound resistance via bypass signaling and combination therapy.

Experimental_Workflow cluster_mechanisms cluster_strategies start Start with this compound- sensitive cell line resistance Develop this compound-resistant cell line via chronic exposure start->resistance characterize Characterize resistance mechanism (Western Blot, Sequencing) resistance->characterize bypass Bypass Signaling Activated (e.g., PI3K/AKT) characterize->bypass If... mutation FGFR Gatekeeper Mutation characterize->mutation If... combo Combination Therapy: This compound + PI3K Inhibitor bypass->combo nextgen Switch to Next-Generation FGFR Inhibitor mutation->nextgen validate Validate strategy in vitro (Cell Viability Assay) combo->validate nextgen->validate invivo In vivo validation (Xenograft model) validate->invivo

Caption: Workflow for overcoming this compound resistance in preclinical models.

References

Technical Support Center: Managing Off-Target Effects of AZD4547 in Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and interpret the off-target effects of AZD4547 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of AZD4547?

AZD4547 is a potent and selective inhibitor of the Fibroblast Growth Factor Receptors (FGFRs) 1, 2, and 3.[1][2] It functions by blocking the intracellular tyrosine kinase domain of these receptors, thereby inhibiting the downstream signaling pathways that promote cell proliferation, migration, and survival.[3]

Q2: What are the known primary off-target kinases for AZD4547?

While highly selective for FGFR1-3, AZD4547 has been shown to inhibit other kinases, most notably VEGFR2 (KDR), Insulin-like Growth Factor 1 Receptor (IGF1R), and Tropomyosin receptor kinases (TRKA, TRKB, TRKC) at higher concentrations.[2][4]

Q3: My cells are showing resistance to AZD4547. What are the common resistance mechanisms?

Acquired resistance to AZD4547 in a research setting can arise from several factors:

  • Gatekeeper Mutations: A common mechanism is the V561M mutation in the FGFR1 gatekeeper residue, which can reduce the binding affinity of the inhibitor.[5]

  • Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the FGFR blockade. Commonly observed bypass pathways include the activation of STAT3 and c-Met signaling.[3][5][6]

Q4: I am observing unexpected effects on angiogenesis in my in vitro model. Could this be an off-target effect of AZD4547?

Yes, this is possible. AZD4547 can inhibit VEGFR2 (KDR), a key mediator of angiogenesis.[2] At concentrations where off-target inhibition of VEGFR2 occurs, you might observe anti-angiogenic effects that are independent of FGFR inhibition. This is particularly relevant in co-culture models with endothelial cells or in assays that measure tube formation or cell migration of endothelial cells.[7][8]

Troubleshooting Guides

Problem 1: Unexpected Inhibition of Cell Viability in FGFR-negative Cell Lines

Question: I am observing a decrease in cell viability in my control cell line that does not express FGFRs when treated with AZD4547. What could be the cause?

Answer: This could be due to off-target inhibition of other essential kinases. AZD4547 is known to inhibit TRKA, TRKB, and TRKC with nanomolar potency.[4] If your FGFR-negative cell line relies on signaling through these TRK receptors for survival, you may observe a cytotoxic or cytostatic effect.

Troubleshooting Workflow:

G A Unexpected viability decrease in FGFR-negative cells B Hypothesis: Off-target TRK inhibition A->B G Alternative Hypothesis: Other off-targets or non-specific toxicity A->G C Step 1: Confirm TRK expression in your cell line (Western Blot) B->C D Step 2: Assess TRK phosphorylation (p-TRK) upon AZD4547 treatment C->D E Step 3: Compare with a known pan-TRK inhibitor (e.g., Entrectinib) D->E F Conclusion: Off-target effect confirmed E->F

Caption: Troubleshooting unexpected cytotoxicity.

Experimental Protocol: Western Blot for TRK and Phospho-TRK

  • Cell Lysis: Culture your FGFR-negative cells to 70-80% confluency. Treat with AZD4547 at the concentration of interest for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of your lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total TRKA/B/C and phospho-TRK (e.g., pan-Trk (C17) or specific p-TrkA (Tyr674/675), p-TrkB (Tyr706)).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: A decrease in the phospho-TRK signal relative to the total TRK signal upon AZD4547 treatment would indicate off-target inhibition.

Problem 2: AZD4547 Loses Efficacy Over Time or in Certain Clones

Question: My cells initially respond to AZD4547, but after prolonged treatment, they resume proliferation. What is a likely cause and how can I test for it?

Answer: This is a classic sign of acquired resistance. A common mechanism is the activation of the STAT3 signaling pathway, which can provide a bypass route for cell survival and proliferation.[3][5]

Troubleshooting Workflow:

G A Loss of AZD4547 efficacy (Acquired Resistance) B Hypothesis: Activation of STAT3 bypass pathway A->B C Step 1: Compare p-STAT3 (Tyr705) levels in sensitive vs. resistant cells (Western Blot) B->C D Step 2: Co-immunoprecipitation to assess FGFR-STAT3 interaction C->D E Step 3: Test combination of AZD4547 with a STAT3 inhibitor (e.g., Stattic) D->E F Conclusion: STAT3-mediated resistance confirmed E->F

Caption: Investigating STAT3-mediated resistance.

Experimental Protocol: Western Blot for Phospho-STAT3

  • Cell Culture and Treatment: Culture both your AZD4547-sensitive parental cells and the derived resistant cells. Treat both cell lines with AZD4547 at a concentration that is effective in the sensitive line.

  • Cell Lysis and Protein Quantification: Follow steps 1 and 2 from the TRK Western Blot protocol.

  • SDS-PAGE and Transfer: Follow step 3 from the TRK Western Blot protocol.

  • Blocking: Follow step 4 from the TRK Western Blot protocol.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total STAT3 and phospho-STAT3 (Tyr705).

  • Secondary Antibody Incubation and Detection: Follow steps 6 and 7 from the TRK Western Blot protocol.

  • Analysis: An increase in the ratio of phospho-STAT3 to total STAT3 in the resistant cells compared to the sensitive cells, especially in the presence of AZD4547, suggests activation of this bypass pathway.[3][5]

Problem 3: My Cell Migration/Invasion Assay Results are Inconsistent

Question: I am seeing variable or unexpected results in my cell migration or invasion assays with AZD4547. What could be the contributing factors?

Answer: Inconsistent results in migration/invasion assays can be due to the dual effect of AZD4547 on both FGFR and off-target kinases like VEGFR2. The net effect on cell migration can depend on the relative contribution of these pathways in your specific cell model. Furthermore, resistance mechanisms involving c-Met activation have been linked to changes in cell migration and invasion.[6]

Troubleshooting Workflow:

G A Inconsistent Migration/ Invasion Assay Results B Hypothesis 1: Off-target VEGFR2 effect A->B D Hypothesis 2: Resistance via c-Met activation A->D C Step 1: Assess VEGFR2 expression and phosphorylation B->C G Conclusion: Identify dominant pathway and refine experimental design C->G E Step 2: Check for increased p-c-Met in resistant cells D->E F Step 3: Test combination with a c-Met inhibitor (e.g., Crizotinib) E->F F->G

Caption: Troubleshooting migration/invasion assays.

Experimental Protocol: Western Blot for Phospho-c-Met

  • Cell Culture and Treatment: Culture your AZD4547-sensitive and resistant cells.

  • Cell Lysis and Protein Quantification: Follow steps 1 and 2 from the TRK Western Blot protocol.

  • SDS-PAGE and Transfer: Follow step 3 from the TRK Western Blot protocol.

  • Blocking: Follow step 4 from the TRK Western Blot protocol.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total c-Met and phospho-c-Met (e.g., Tyr1234/1235).

  • Secondary Antibody Incubation and Detection: Follow steps 6 and 7 from the TRK Western Blot protocol.

  • Analysis: A higher level of phospho-c-Met in resistant cells would suggest the activation of this bypass pathway, which is known to promote cell migration and invasion.[6]

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibitory Potency of AZD4547

Kinase TargetIC50 (nM)Reference
FGFR10.2[1][2][4]
FGFR22.5[1][2][4]
FGFR31.8[1][2][4]
FGFR4165[2]
VEGFR2 (KDR)24[2]
IGF1R581[2]
TRKA18.7[4]
TRKB22.6[4]
TRKC2.9[4]

Signaling Pathway Diagrams

G cluster_0 FGFR Signaling Pathway FGF FGF FGFR FGFR1/2/3 FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG_IP3 DAG/IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC AZD4547 AZD4547 AZD4547->FGFR

Caption: Simplified FGFR Signaling Pathway and AZD4547 Inhibition.

G cluster_1 Resistance Bypass Pathways FGFR FGFR1 (V561M) STAT3 STAT3 FGFR->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Proliferation Proliferation/ Survival pSTAT3->Proliferation cMet c-Met pcMet p-c-Met cMet->pcMet pcMet->Proliferation AZD4547 AZD4547 AZD4547->FGFR Reduced efficacy

Caption: Key Bypass Pathways in AZD4547 Resistance.

References

Fexagratinib Experimental Buffer Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of Fexagratinib in various experimental buffers. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound in common aqueous experimental buffers like PBS or cell culture media?

A1: Currently, there is limited publicly available data specifically detailing the stability of this compound in common aqueous buffers such as Phosphate-Buffered Saline (PBS), TRIS-based buffers, or cell culture media over extended periods at various temperatures. The manufacturer provides information on the solubility and storage of this compound in DMSO stock solutions.[1][2][3] It is recommended that researchers perform their own stability assessments for the specific buffer and conditions of their experiment.

Q2: How should I prepare and store this compound for in vitro experiments?

A2: this compound is typically supplied as a powder.[1] For in vitro studies, it is common to first prepare a concentrated stock solution in a suitable organic solvent like DMSO.[1][2][3][4] This stock solution should be stored at -20°C or -80°C as recommended by the supplier to ensure long-term stability.[1] Working solutions should be prepared fresh for each experiment by diluting the DMSO stock into the desired aqueous experimental buffer immediately before use. It is advisable to minimize the final concentration of DMSO in your experimental setup to avoid solvent-induced artifacts.

Q3: What factors can influence the stability of this compound in my experimental buffer?

A3: Several factors can affect the stability of a small molecule like this compound in an aqueous solution, including:

  • pH: The acidity or alkalinity of the buffer can catalyze hydrolysis or other degradation reactions.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Light Exposure: Some compounds are sensitive to light and can undergo photodegradation.

  • Buffer Components: Specific ions or additives in the buffer could potentially interact with the compound.

  • Presence of Enzymes: If using cell culture media or lysates, enzymes could metabolize the compound.

Q4: Are there any known degradation pathways for this compound?

A4: Specific degradation pathways for this compound in experimental buffers are not well-documented in publicly accessible literature. Potential degradation could occur through hydrolysis of the amide bond or oxidation of the molecule. To identify potential degradation products, techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) would be necessary.

Troubleshooting Guide

Issue Potential Cause Related to Stability Recommended Action
Inconsistent or lower-than-expected experimental results. This compound may be degrading in your experimental buffer over the course of the experiment.Prepare fresh working solutions of this compound immediately before each experiment. Perform a time-course stability study in your buffer to determine the window of stability (see Experimental Protocol below).
Precipitation observed in the experimental buffer. The solubility of this compound in the aqueous buffer may be limited, or the compound may be precipitating over time.Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but does not exceed a level that affects your experimental system. Consider using a solubility-enhancing excipient if compatible with your assay.
Gradual loss of drug activity in a multi-day experiment. This compound may not be stable under prolonged incubation at 37°C in your cell culture medium.For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals.

This compound Stability Data Summary

As extensive public data is unavailable, the following table is a template illustrating how to present stability data once generated from the experimental protocol outlined below.

Buffer SystempHTemperature (°C)Incubation Time (hours)% this compound Remaining (Mean ± SD)Notes
PBS7.440100 ± 0.0Initial concentration
2498.5 ± 1.2
4897.1 ± 1.5
PBS7.425 (Room Temp)0100 ± 0.0
2495.2 ± 2.1
4890.8 ± 2.5
DMEM + 10% FBS7.4370100 ± 0.0
2485.3 ± 3.4Potential for enzymatic degradation
4875.6 ± 4.1

Experimental Protocols

Protocol: Assessing this compound Stability in an Experimental Buffer

This protocol outlines a general method for determining the stability of this compound in a specific aqueous buffer using HPLC.

1. Materials:

  • This compound powder
  • Dimethyl sulfoxide (DMSO), HPLC grade
  • Experimental buffer of interest (e.g., PBS, pH 7.4)
  • HPLC system with a suitable detector (e.g., UV-Vis)
  • C18 HPLC column
  • Mobile phase (e.g., Acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)
  • Temperature-controlled incubator or water bath

2. Procedure:

  • Prepare a Concentrated Stock Solution: Accurately weigh this compound powder and dissolve it in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
  • Prepare Working Solution: Dilute the DMSO stock solution with your experimental buffer to the final desired concentration for your experiment. The final DMSO concentration should be kept low (e.g., <0.5%).
  • Incubation: Aliquot the working solution into several vials and incubate them at the desired experimental temperature (e.g., 4°C, 25°C, or 37°C).
  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from incubation. Immediately freeze the sample at -80°C to halt any further degradation until analysis. The t=0 sample should be frozen immediately after preparation.
  • HPLC Analysis:
  • Thaw the samples just before analysis.
  • Inject an equal volume of each sample onto the HPLC system.
  • Run the samples using an appropriate gradient and detection wavelength to separate this compound from any potential degradants.
  • Record the peak area of the this compound peak for each time point.
  • Data Analysis:
  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample using the following formula: % Remaining = (Peak Area at time tx / Peak Area at time t0) * 100
  • Plot the % this compound remaining versus time to visualize the stability profile.

Visualizations

FGF/FGFR Signaling Pathway Inhibition by this compound

This compound is a potent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, specifically targeting FGFR1, 2, and 3.[1][4][5] Dysregulation of the FGFR signaling pathway is implicated in various cancers.[5] this compound blocks the tyrosine kinase activity of these receptors, thereby inhibiting downstream signaling cascades involved in cell proliferation, survival, and angiogenesis.[6]

FGFR_Pathway FGF FGF Ligand FGFR FGFR (FGFR1/2/3) FGF->FGFR Binds & Activates FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg This compound This compound This compound->FGFR Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cellular Responses (Proliferation, Survival, Angiogenesis) ERK->Cell_Response DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response

Caption: this compound inhibits the FGFR signaling pathway.

Experimental Workflow for this compound Stability Assessment

The following diagram illustrates the key steps for evaluating the stability of this compound in an experimental buffer.

Stability_Workflow prep_stock 1. Prepare Concentrated This compound Stock (DMSO) prep_work 2. Prepare Working Solution in Experimental Buffer prep_stock->prep_work incubate 3. Incubate at Desired Temperature prep_work->incubate sample 4. Collect Samples at Time Points (t=0, t=x...) incubate->sample analyze 5. Analyze by HPLC sample->analyze quantify 6. Quantify Peak Area analyze->quantify calculate 7. Calculate % Remaining vs. Time quantify->calculate results 8. Generate Stability Profile calculate->results

Caption: Workflow for assessing this compound stability.

References

Minimizing Fexagratinib-induced toxicity in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing fexagratinib-induced toxicity in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as AZD4547) is an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase family.[1][2][3] It primarily targets FGFR1, FGFR2, and FGFR3, with weaker activity against FGFR4 and the kinase insert domain receptor (KDR), also known as VEGFR2.[1][4] By inhibiting FGFR signaling, this compound can suppress tumor cell proliferation and survival in cancers with aberrant FGFR signaling.[1][2]

Q2: What are the most common toxicities observed with this compound in animal studies?

A2: Based on preclinical and clinical data for this compound and other FGFR inhibitors, the most common on-target toxicities include:

  • Hyperphosphatemia: Elevated phosphate levels in the blood due to FGFR1 inhibition, which plays a role in phosphate homeostasis.

  • Ocular Toxicities: Including but not limited to dry eyes, retinal pigment epithelial detachment (RPED), and central serous retinopathy.

  • Dermatological Toxicities: Such as alopecia (hair loss), dry skin, and hand-foot syndrome.

  • Gastrointestinal Toxicities: Commonly manifesting as diarrhea, stomatitis (mouth sores), and dry mouth.

  • Other Potential Toxicities: At higher doses, more severe toxicities such as elevated liver enzymes, mucositis, and renal impairment have been observed.[5]

Q3: Are there any known off-target effects of this compound that could contribute to toxicity?

A3: this compound is a selective FGFR inhibitor, but it does exhibit some off-target activity. It has been shown to inhibit KDR (VEGFR2) at higher concentrations, although at efficacious doses for FGFR inhibition, significant anti-KDR-related effects are not typically observed.[4] Additionally, this compound has been identified as a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), which may contribute to its anti-inflammatory effects but could also have other unforeseen consequences.[6]

Troubleshooting Guides

Issue 1: Managing Hyperphosphatemia

Symptoms: Elevated serum phosphate levels, potential for soft tissue calcification with chronic high levels.

Troubleshooting Steps:

  • Prophylactic Low-Phosphate Diet:

    • Initiate a low-phosphate diet for all animals at the start of the this compound treatment.

    • Commercially available custom rodent diets with reduced phosphorus content (e.g., 0.1-0.2% phosphorus) can be used.[7][8][9][10]

    • Ensure the diet still meets the nutritional requirements for the species to avoid confounding factors.

  • Serum Phosphate Monitoring:

    • Establish a baseline serum phosphate level before starting treatment.

    • Monitor serum phosphate levels regularly (e.g., weekly) throughout the study.

    • Increase monitoring frequency if a rapid rise in phosphate is observed.

  • Phosphate Binders:

    • If serum phosphate levels exceed a predetermined threshold (e.g., > 7 mg/dL), consider the administration of oral phosphate binders.

    • Commonly used phosphate binders in preclinical studies include sevelamer and lanthanum carbonate.

    • The dose of the phosphate binder should be carefully titrated based on serum phosphate levels.

  • Dose Modification:

    • If hyperphosphatemia persists despite dietary intervention and phosphate binders, consider a dose reduction or temporary interruption of this compound treatment.

Issue 2: Ocular Toxicities

Symptoms: Squinting, excessive tearing or discharge, corneal cloudiness, or changes in retinal appearance upon ophthalmologic examination.

Troubleshooting Steps:

  • Baseline and Regular Ophthalmic Examinations:

    • Conduct a baseline ophthalmologic examination before the start of the study.

    • Perform regular examinations (e.g., bi-weekly or monthly) by a trained individual. This should include, at a minimum, evaluation of the adnexa, anterior segment (cornea, iris, lens), and posterior segment (vitreous, fundus) using biomicroscopy and indirect ophthalmoscopy.[11][12][13]

  • Supportive Care:

    • For dry eyes, consider the use of topical lubricating eye drops.

  • Dose Interruption and Reduction:

    • If significant ocular toxicities, such as retinal pigment epithelial detachment, are observed, interrupt this compound dosing.

    • If the toxicity resolves, consider restarting treatment at a lower dose.

Issue 3: Dermatological Toxicities (Alopecia, Dermatitis)

Symptoms: Hair loss, skin redness, flaking, or ulceration.

Troubleshooting Steps:

  • Quantitative Assessment of Alopecia:

    • Document the extent and severity of hair loss using a quantitative method. This can be achieved through digital photography and subsequent grayscale analysis to measure the affected area.[11][13][14][15]

  • Scoring of Dermatitis:

    • Use a standardized scoring system to evaluate the severity of dermatitis, assessing parameters like erythema, edema, and lesion characteristics.

  • Supportive Care:

    • Maintain a clean and dry environment for the animals.

    • For dry skin, consider the application of a veterinary-approved emollient.

    • Prevent scratching of affected areas if possible to avoid secondary infections.

  • Histopathological Analysis:

    • At the end of the study, or if severe skin lesions necessitate euthanasia, collect skin samples for histopathological examination to characterize the nature of the toxicity.

Issue 4: Gastrointestinal Toxicities (Diarrhea)

Symptoms: Loose or unformed stools, weight loss, dehydration.

Troubleshooting Steps:

  • Monitoring and Scoring:

    • Monitor the consistency of fecal pellets daily.

    • Use a scoring system to grade the severity of diarrhea.

  • Supportive Care:

    • Ensure ad libitum access to drinking water to prevent dehydration.

    • Consider providing a more palatable and easily digestible diet.

    • In severe cases, subcutaneous fluid administration may be necessary.

  • Anti-diarrheal Agents:

    • For persistent diarrhea, the use of anti-diarrheal medications such as loperamide may be considered, but the dose should be carefully determined for the specific animal model.[9][16]

  • Dose Adjustment:

    • If diarrhea is severe and leads to significant weight loss, a dose reduction or temporary cessation of this compound treatment may be required.

Quantitative Data

Table 1: this compound Efficacy and Tolerability in Mouse Xenograft Models

Animal ModelThis compound DoseEfficacy OutcomeObserved Toxicities/Adverse EventsReference
KMS11 (Multiple Myeloma)3 mg/kg, twice daily53% tumor growth inhibitionNot specified[4]
KMS11 (Multiple Myeloma)6.25 mg/kg, twice dailyComplete tumor stasisNot specified[4]
KMS11 (Multiple Myeloma)12.5 mg/kg, once dailyComplete tumor stasisNot specified[4]
KG1a (Leukemia)12.5 mg/kg, once daily65% tumor growth inhibitionNot specified[4]
SNU16 (Gastric Cancer)2 mg/kg, once daily60.4% tumor growth inhibitionNo body weight loss observed[2]
Endometriosis Model25 mg/kgAttenuated lesion sizeNo disturbance to the estrous cycle[17]

Table 2: Dose-Dependent Toxicity of this compound in Newborn Mice

This compound Concentration (Intraperitoneal)ObservationOutcomeReference
0.5 - 250 µMNo significant changes in skeletal morphology-[12]
1000 µMSignificantly shorter body sizeLethality, liver necrosis, alveolar hemorrhage, reduction of renal tubules, significant shortening of long bones and skull bones[12]
2000 µMSignificantly shorter body sizeLethality, liver necrosis, alveolar hemorrhage, reduction of renal tubules, significant shortening of long bones and skull bones[12]

Experimental Protocols

Protocol 1: Management of Hyperphosphatemia
  • Dietary Formulation:

    • Procure a custom purified rodent diet with a low phosphorus content (e.g., 0.1% phosphorus). Ensure the calcium content is maintained at a standard level (e.g., 0.6%) unless otherwise required by the study design.[7][8][10]

    • The diet should be isocaloric with the standard diet used for control animals.

  • Blood Sampling and Analysis:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at baseline and at regular intervals (e.g., weekly).

    • Process the blood to obtain serum and analyze for phosphate and calcium levels using a standard clinical chemistry analyzer.

  • Administration of Phosphate Binders (if necessary):

    • If serum phosphate levels consistently exceed 7 mg/dL, prepare a formulation of a phosphate binder (e.g., sevelamer) in a suitable vehicle for oral gavage.

    • The dose should be based on literature recommendations for rodent studies and adjusted based on the severity of hyperphosphatemia.

Protocol 2: Ophthalmic Examination in Mice
  • Pupil Dilation:

    • In a darkened room, apply one drop of a mydriatic agent (e.g., 1% tropicamide) to each eye. Allow 10-15 minutes for maximal dilation.

  • Anterior Segment Examination:

    • Use a slit-lamp biomicroscope to examine the cornea, anterior chamber, iris, and lens for any abnormalities such as opacities, inflammation, or changes in structure.

  • Posterior Segment Examination:

    • Use an indirect ophthalmoscope with a condensing lens to visualize the vitreous and fundus, including the retina and optic nerve head. Look for signs of retinal detachment, hemorrhage, or inflammation.

  • Scoring:

    • Record all findings using a standardized scoring system.

Protocol 3: Quantitative Assessment of Alopecia
  • Image Acquisition:

    • Anesthetize the mouse to ensure it remains still.

    • Place the mouse in a consistent position on a non-reflective, dark background.

    • Use a digital camera mounted on a copy stand to capture high-resolution images of the dorsal and ventral surfaces. Ensure consistent lighting and distance for all images.

  • Image Analysis:

    • Convert the color images to grayscale.

    • Using image analysis software (e.g., ImageJ), define the total skin area of interest.

    • Set a threshold to distinguish between haired (darker pixels) and alopecic (lighter pixels) areas.

    • Calculate the percentage of the alopecic area relative to the total skin area.[11][13]

Visualizations

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR (FGFR1/2/3) FGF->FGFR Binds RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca AKT AKT PI3K->AKT AKT->Proliferation This compound This compound (AZD4547) This compound->FGFR Toxicity_Management_Workflow Start Start of this compound Treatment Monitor Monitor for Toxicities: - Hyperphosphatemia - Ocular changes - Dermatological issues - GI distress Start->Monitor Toxicity_Observed Toxicity Observed? Monitor->Toxicity_Observed Supportive_Care Implement Supportive Care: - Low-phosphate diet - Lubricating eye drops - Emollients - Hydration Toxicity_Observed->Supportive_Care Yes Continue Continue Treatment and Monitoring Toxicity_Observed->Continue No Dose_Modification Consider Dose Modification: - Reduction - Interruption Supportive_Care->Dose_Modification Dose_Modification->Continue

References

Technical Support Center: Interpreting Unexpected Fexagratinib Experimental Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fexagratinib (also known as AZD4547). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental outcomes. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

This compound is an experimental drug that acts as a potent and selective inhibitor of the fibroblast growth factor receptors (FGFRs), with high affinity for FGFR1, FGFR2, and FGFR3, and weaker activity against FGFR4.[1] It functions as an ATP-competitive inhibitor, binding to the kinase domain of FGFRs.[2] This binding is expected to block the autophosphorylation of the receptor and inhibit the activation of downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, ultimately leading to reduced cell proliferation and survival in cancer cells with aberrant FGFR signaling.[3][4]

Q2: I am not observing the expected decrease in cell viability in my FGFR-amplified/mutated cell line after this compound treatment. What are the possible reasons?

Several factors could contribute to a lack of expected cytotoxicity:

  • Cell Line Specificity: The sensitivity to this compound can vary significantly even among cell lines with known FGFR alterations. This could be due to differences in the level of FGFR dependency, the presence of concurrent genetic alterations, or the expression of drug efflux pumps.

  • Compensatory Signaling: Cells can develop resistance by activating alternative signaling pathways to bypass the FGFR blockade. For example, upregulation of other receptor tyrosine kinases (RTKs) like EGFR or MET can sustain pro-survival signals.[5]

  • Acquired Resistance: Prolonged exposure to this compound can lead to the selection of resistant clones harboring secondary mutations in the FGFR kinase domain, which prevent the drug from binding effectively.[5]

  • Experimental Conditions: Suboptimal experimental conditions, such as incorrect drug concentration, insufficient incubation time, or high cell density, can mask the cytotoxic effects of the drug.

Q3: My Western blot results do not show a decrease in phosphorylated FGFR (p-FGFR) after this compound treatment. How can I troubleshoot this?

This is a common issue that can be addressed by systematically evaluating your experimental protocol:

  • Lysis Buffer Composition: Ensure your lysis buffer contains adequate concentrations of phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins.

  • Antibody Quality: The specificity and sensitivity of your primary antibodies against p-FGFR and total FGFR are crucial. Validate your antibodies using appropriate positive and negative controls.

  • Drug Activity: Confirm the activity of your this compound stock. It is advisable to perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for inhibiting FGFR phosphorylation in your specific cell line.

  • Basal Phosphorylation Levels: Some cell lines may have low basal levels of p-FGFR. Stimulation with an appropriate FGF ligand before this compound treatment can create a larger window to observe inhibition.

Q4: I am observing paradoxical activation of a signaling pathway (e.g., increased ERK phosphorylation) after this compound treatment. Is this expected?

Paradoxical activation of signaling pathways, while counterintuitive, has been observed with some kinase inhibitors.[6][7][8] This can be due to several complex mechanisms:

  • Feedback Loop Disruption: Inhibition of one signaling pathway can sometimes relieve negative feedback loops, leading to the hyperactivation of another pathway.[9]

  • Off-Target Effects: At higher concentrations, this compound might inhibit other kinases, leading to unexpected signaling consequences.

  • Conformational Changes: Inhibitor binding can induce conformational changes in the target kinase or related proteins, leading to altered signaling complex formation and downstream activation.[6]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

Table 1: this compound In Vitro IC50 Values

TargetIC50 (nM)Assay TypeReference
FGFR10.2Cell-free[2]
FGFR22.5Cell-free[2]
FGFR31.8Cell-free[2]
FGFR4165Cell-free[2]
VEGFR2 (KDR)24Cell-free[2]
KG1a (FGFR1 fusion)18 - 281Cell-based[10]
Sum52-PE (FGFR amplified)18 - 281Cell-based[10]
KMS11 (FGFR3 mutation)18 - 281Cell-based[10]

Note: IC50 values can vary significantly based on the assay conditions and cell line used.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Variability in Cell Culture Conditions Standardize cell passage number, seeding density, and growth media. Ensure cells are in the logarithmic growth phase at the time of treatment.
Inconsistent Drug Preparation Prepare fresh drug dilutions for each experiment from a validated stock solution. Minimize freeze-thaw cycles of the stock solution.
Assay-Specific Artifacts The choice of viability assay (e.g., MTT, MTS, CellTiter-Glo) can influence results. Be aware of potential interferences of the compound with the assay reagents.
Time-Dependent Effects The IC50 value can change with different incubation times. Perform a time-course experiment to determine the optimal endpoint.[11]
Issue 2: Lack of this compound Efficacy in a Supposedly Sensitive Cell Line

Troubleshooting Workflow:

G start No effect of this compound observed check_drug Verify this compound stock (concentration, storage, activity) start->check_drug check_protocol Review experimental protocol (concentration, incubation time, cell density) start->check_protocol check_cells Characterize cell line (FGFR status, passage number, contamination) start->check_cells investigate_resistance Investigate resistance mechanisms check_cells->investigate_resistance on_target On-target resistance (secondary FGFR mutations) investigate_resistance->on_target off_target Bypass pathway activation (e.g., EGFR, MET) investigate_resistance->off_target

Caption: A logical workflow for troubleshooting lack of this compound efficacy.

Issue 3: Unexpected Bands or High Background in Western Blot for p-FGFR

Potential Causes and Solutions:

Potential CauseRecommended Solution
Non-specific Antibody Binding Optimize primary and secondary antibody concentrations. Increase the number and duration of wash steps. Use a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).[10]
Protein Overload Reduce the amount of protein loaded per lane.
Sample Degradation Prepare fresh lysates and always include protease and phosphatase inhibitors.
Cross-reactivity The antibody may be recognizing other phosphorylated proteins. Check the antibody datasheet for known cross-reactivities and use a more specific antibody if necessary.

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated FGFR (p-FGFR)
  • Cell Lysis:

    • After treatment with this compound, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.[12]

    • Determine the protein concentration of the supernatant using a BCA assay.[12]

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on a polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.[12]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% BSA in TBST.

    • Incubate the membrane with primary antibodies against p-FGFR and total FGFR overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize bands using an ECL substrate and an imaging system.[12]

Protocol 2: Cell Viability Assay (MTT/MTS)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the wells with the drug-containing medium. Include vehicle-only controls.

    • Incubate for the desired treatment duration (e.g., 48-72 hours).[13]

  • MTT/MTS Addition:

    • For MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[13][14]

    • For MTS assay, add the MTS reagent directly to the wells and incubate for 1-4 hours.[13][14]

  • Absorbance Measurement:

    • Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS) using a microplate reader.[13][14]

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Signaling Pathways and Logical Relationships

This compound Mechanism of Action

G FGF FGF Ligand FGFR FGFR FGF->FGFR P_FGFR Phosphorylated FGFR FGFR->P_FGFR Autophosphorylation This compound This compound This compound->FGFR Inhibits ATP binding ATP ATP ATP->P_FGFR Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) P_FGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: this compound inhibits FGFR autophosphorylation by competing with ATP.

Potential Mechanisms of Resistance to this compound

G This compound This compound FGFR FGFR Signaling This compound->FGFR Inhibition Resistance Drug Resistance FGFR->Resistance Gatekeeper Gatekeeper Mutations in FGFR Resistance->Gatekeeper Bypass Bypass Pathway Activation (e.g., MET, EGFR) Resistance->Bypass EMT Epithelial-Mesenchymal Transition (EMT) Resistance->EMT

Caption: Overview of potential mechanisms of acquired resistance to this compound.

References

Common pitfalls to avoid when working with Fexagratinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fexagratinib (also known as AZD4547).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an experimental drug that acts as a potent and selective inhibitor of the fibroblast growth factor receptors (FGFRs), with high affinity for FGFR1, FGFR2, and FGFR3, and weaker activity against FGFR4.[1] By inhibiting these receptor tyrosine kinases, this compound blocks downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[2][3]

Q2: What are the common off-target effects of this compound?

While this compound is selective for FGFRs, it can exhibit off-target activity, particularly at higher concentrations. It has been shown to inhibit VEGFR2 (KDR) with an IC50 of 24 nM.[4] In clinical trials, common adverse events included hyperphosphatemia, dry mouth, fatigue, mucositis, nail changes, and palmar-plantar erythrodysesthesia, which may suggest systemic off-target effects.[5]

Q3: What are the known mechanisms of resistance to this compound?

Resistance to this compound and other FGFR inhibitors can develop through various mechanisms, including:

  • Gatekeeper mutations: Mutations in the FGFR kinase domain can prevent the drug from binding effectively.

  • Bypass signaling: Activation of alternative signaling pathways, such as the EGFR or MET pathways, can compensate for FGFR inhibition and promote cell survival.

  • Upregulation of the target: Increased expression of FGFRs can overcome the inhibitory effect of the drug.

Troubleshooting Guides

Solubility and Stock Solution Preparation

Q1.1: I am having trouble dissolving this compound. What is the recommended solvent and procedure?

This compound is soluble in DMSO. For a 10 mM stock solution, dissolve the appropriate amount of this compound powder in fresh, high-quality DMSO. To aid dissolution, you can gently vortex the solution. It is crucial to use fresh DMSO as it can absorb moisture, which may reduce the solubility of the compound.[4]

Q1.2: My this compound solution appears to have precipitated after dilution in cell culture medium. How can I prevent this?

Precipitation in aqueous solutions is a common issue with hydrophobic compounds like this compound. To minimize this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid both precipitation and solvent-induced cytotoxicity.

  • Serial Dilutions: Prepare intermediate dilutions of your this compound stock in DMSO before the final dilution in your aqueous buffer or cell culture medium.

  • Working Solution Preparation: For in vivo studies, a suggested formulation is to add your DMSO stock solution to a mixture of PEG300 and Tween 80 before adding water.[4] For in vitro experiments, a similar approach of using a co-solvent might be beneficial if precipitation is a persistent issue.

  • Visual Inspection: Always visually inspect your final working solution for any signs of precipitation before adding it to your cells.

Q1.3: How should I store my this compound stock solution and for how long is it stable?

  • Powder: The solid form of this compound is stable for years when stored at -20°C.

  • DMSO Stock Solution: Aliquot your stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 month).

Cell-Based Assays

Q2.1: I am not observing the expected inhibitory effect of this compound in my cell viability assay (e.g., MTT, MTS). What could be the problem?

Several factors could contribute to a lack of efficacy in cell viability assays:

  • Cell Line Sensitivity: Ensure that your chosen cell line expresses constitutively active or overexpressed FGFRs, making it sensitive to FGFR inhibition. This compound has shown potent anti-proliferative activity in cell lines with deregulated FGFRs.[4]

  • Drug Concentration and Incubation Time: The IC50 value of this compound can vary significantly between cell lines and depends on the incubation time. Perform a dose-response experiment with a broad range of concentrations and consider extending the incubation time (e.g., 48-72 hours).[6]

  • Assay Interference: Some compounds can interfere with the chemistry of tetrazolium-based assays like MTT and MTS, leading to inaccurate results.[7][8][9] Consider using an alternative viability assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®) or a direct cell count, to confirm your findings.

  • Cell Seeding Density: The optimal cell seeding density can influence the outcome of viability assays. Ensure you are using a consistent and appropriate number of cells per well.

Q2.2: I am observing unexpected changes in cell morphology after treating with this compound. Is this normal?

Some kinase inhibitors can induce changes in cell morphology. It is advisable to visually inspect your cells under a microscope after treatment. Document any changes such as cell rounding, detachment, or the appearance of vacuoles, as these could be indicators of cytotoxicity or other cellular responses.[10]

Western Blotting

Q3.1: I am not seeing a decrease in phosphorylated FGFR or downstream signaling proteins (p-ERK, p-AKT) after this compound treatment in my Western blot.

  • Treatment Conditions: Ensure you are using an appropriate concentration of this compound and that the treatment duration is sufficient to observe a change in protein phosphorylation. A time-course experiment may be necessary to determine the optimal treatment time.

  • Antibody Quality: Verify the specificity and quality of your primary antibodies for both the phosphorylated and total forms of your proteins of interest.

  • Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins.

  • Positive Control: Include a positive control, such as a cell line known to have high basal FGFR signaling, to ensure your Western blot protocol is working correctly.

  • Loading Control: Always use a reliable loading control to confirm equal protein loading across all lanes.

Q3.2: I am seeing inconsistent results in my Western blots when performing dose-response experiments with this compound.

In addition to the points above, inconsistencies in dose-response Western blots can arise from:

  • Pipetting Accuracy: Ensure accurate serial dilutions of your this compound stock solution.

  • Protein Quantification: Use a reliable protein quantification method to ensure equal loading.

  • Transfer Efficiency: Verify efficient and even transfer of proteins from the gel to the membrane. Ponceau S staining can be a useful quality control step.[11]

Immunoprecipitation (IP)

Q4.1: I am unable to successfully immunoprecipitate my target protein after this compound treatment.

  • Lysis Buffer Choice: The choice of lysis buffer is critical for preserving protein-protein interactions. A milder lysis buffer (non-denaturing) is often preferred for co-immunoprecipitation experiments.[12]

  • Antibody Affinity: Ensure your antibody has a high affinity for the target protein in its native conformation for IP.

  • Bead Selection: The choice of Protein A or G beads should be matched to the isotype of your primary antibody for optimal binding.[12][13]

  • Washing Steps: Optimize the number and stringency of your wash steps to reduce non-specific binding without disrupting the antibody-antigen interaction.

Quantitative Data

Table 1: In Vitro IC50 Values of this compound

TargetAssay TypeIC50 (nM)Reference
FGFR1Cell-free0.2[4][14]
FGFR2Cell-free2.5[4][14]
FGFR3Cell-free1.8[4][14]
FGFR4Cell-free165[4][14]
KDR (VEGFR2)Cell-free24[4]
FGFR1 (cellular)Autophosphorylation12[14]
FGFR2 (cellular)Autophosphorylation2[14]
FGFR3 (cellular)Autophosphorylation40[14]
FGFR4 (cellular)Autophosphorylation142[14]

Table 2: IC50 Values of this compound in Various Cell Lines

Cell LineAssay TypeIncubation TimeIC50 (µM)Reference
SNU449Growth Inhibition72 h0.082[4]
SK-HEP-1Growth Inhibition72 h0.084[4]
SNU475Growth Inhibition72 h5.4[4]
KG-1Proliferation72 h0.0019[14]
SGC-7901Proliferation (MTT)72 h2.8[14]

Experimental Protocols

Detailed Protocol: Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the effect of this compound on cell viability using an MTT assay.[6][15]

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Target cells in culture

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of this compound dilutions in complete medium from your DMSO stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and non-toxic (e.g., <0.5%).

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well.

    • Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

FGFR_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_PLCg PLCγ Pathway cluster_PI3K_AKT PI3K/AKT Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Activates PI3K PI3K FGFR->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PIP2 PIP2 PLCg->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC IP3->PKC PKC->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_Solubility Is the compound fully dissolved in the final medium? Start->Check_Solubility Troubleshoot_Solubility Review stock preparation. Lower final DMSO concentration. Consider co-solvents. Check_Solubility->Troubleshoot_Solubility No Check_Assay Is the assay protocol optimized and validated? Check_Solubility->Check_Assay Yes Troubleshoot_Solubility->Check_Solubility Troubleshoot_Assay Confirm cell line sensitivity. Optimize drug concentration and time. Use alternative viability assay. Check_Assay->Troubleshoot_Assay No Check_Target Is the target (FGFR) and downstream signaling affected? Check_Assay->Check_Target Yes Troubleshoot_Assay->Check_Assay Consult_Literature Review literature for similar issues or resistance mechanisms. Check_Target->Consult_Literature No End Problem Resolved Check_Target->End Yes Troubleshoot_Western Verify antibody quality. Optimize treatment conditions. Check lysis buffer and controls. Troubleshoot_Western->Check_Target Consult_Literature->Troubleshoot_Western

Caption: A logical workflow for troubleshooting common issues with this compound experiments.

References

Validation & Comparative

A Preclinical Head-to-Head: Fexagratinib vs. Infigratinib in Cholangiocarcinoma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of targeted therapies for cholangiocarcinoma (CCA), particularly for patients harboring fibroblast growth factor receptor (FGFR) alterations, fexagratinib (AZD4547) and infigratinib (BGJ398) have emerged as potent inhibitors. This guide provides a comparative analysis of their performance in preclinical models, offering researchers, scientists, and drug development professionals a detailed overview of their biochemical potency and cellular activity based on available experimental data.

Mechanism of Action: Targeting the FGFR Signaling Pathway

Both this compound and infigratinib are orally bioavailable, ATP-competitive tyrosine kinase inhibitors that selectively target FGFRs.[1] Alterations in the FGFR signaling pathway, such as gene fusions, amplifications, or mutations, can lead to uncontrolled cell proliferation and survival, driving the growth of cholangiocarcinoma.[1] By binding to the ATP-binding pocket of FGFRs, both drugs effectively block downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, thereby inhibiting tumor growth.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_drugs Inhibitors FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC AKT AKT PI3K->AKT AKT->Transcription This compound This compound This compound->FGFR Inhibition Infigratinib Infigratinib Infigratinib->FGFR Inhibition

Caption: FGFR signaling pathway and inhibitor action.

Biochemical Potency: A Comparison of IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Cell-free biochemical assays demonstrate that both this compound and infigratinib are highly potent inhibitors of the primary FGFR isoforms implicated in cholangiocarcinoma (FGFR1, 2, and 3).

TargetThis compound (AZD4547) IC50 (nM)Infigratinib (BGJ398) IC50 (nM)
FGFR10.2[2]1.1[1]
FGFR22.5[2]1.0[1]
FGFR31.8[2]2.0[1]
FGFR4165[2]61[1]
Data from cell-free kinase assays.

These data indicate that both compounds exhibit strong and relatively comparable inhibitory activity against FGFR1, 2, and 3, with this compound showing slightly higher potency for FGFR1 and infigratinib for FGFR2. Both inhibitors are significantly less potent against FGFR4.

Preclinical Efficacy in Cancer Models

While direct head-to-head studies in cholangiocarcinoma models are limited, available data from various cancer models provide insights into their potential therapeutic efficacy.

This compound (AZD4547)

This compound has demonstrated potent anti-proliferative activity in various cancer cell lines with deregulated FGFR signaling.[3] In vivo studies have shown its efficacy in xenograft models of other cancers, such as a 65% tumor growth inhibition in an FGFR1-fusion KG1a xenograft model with oral administration of 12.5 mg/kg once daily.[3]

Cell LineCancer TypeIC50 (nM)
KG1aLeukemia18-281[3]
Sum52-PEBreast Cancer18-281[3]
KMS11Myeloma18-281[3]
Data from in vitro cell proliferation assays.
Infigratinib (BGJ398)

Infigratinib has shown significant anti-tumor activity in preclinical models of cholangiocarcinoma. In a patient-derived xenograft (PDX) model of intrahepatic cholangiocarcinoma (iCCA) harboring an FGFR2-CCDC6 fusion, infigratinib demonstrated superior potency in inhibiting tumor growth compared to other FGFR inhibitors like ponatinib and dovitinib.[4][5] Furthermore, infigratinib has undergone extensive clinical evaluation in cholangiocarcinoma patients with FGFR2 fusions, showing meaningful clinical activity.[6][7]

Experimental Protocols

In Vitro Cell Viability Assay

A common method to determine the IC50 values in cancer cell lines is the MTS or MTT assay.

Cell_Viability_Workflow A 1. Seed CCA cells in 96-well plates B 2. Treat with serial dilutions of This compound or Infigratinib A->B C 3. Incubate for 72 hours B->C D 4. Add MTS/MTT reagent C->D E 5. Incubate and measure absorbance D->E F 6. Calculate IC50 values E->F

Caption: Workflow for in vitro cell viability assay.

Protocol:

  • Cell Seeding: Cholangiocarcinoma cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[8]

  • Compound Treatment: Cells are treated with a range of concentrations of this compound or infigratinib for 72 hours.[3]

  • Viability Assessment: After the incubation period, a reagent such as MTS or MTT is added to each well.[8][9]

  • Data Analysis: The absorbance is measured using a plate reader, and the results are used to calculate the IC50 value, which represents the concentration of the drug that inhibits cell growth by 50%.[8]

In Vivo Xenograft Model

Patient-derived xenograft (PDX) models are a valuable tool for evaluating the in vivo efficacy of anti-cancer agents.

Protocol:

  • Model Establishment: Freshly resected human cholangiocarcinoma tissue is implanted subcutaneously into immunocompromised mice.[4]

  • Tumor Growth: Once tumors reach a specified volume, the mice are randomized into treatment and control groups.[4]

  • Drug Administration: this compound or infigratinib is administered orally at specified doses and schedules.[3][10]

  • Efficacy Evaluation: Tumor volume and body weight are measured regularly to assess the anti-tumor efficacy and toxicity of the treatment.[10]

Conclusion

Both this compound and infigratinib are potent FGFR inhibitors with demonstrated preclinical activity. While infigratinib has a more established profile in cholangiocarcinoma-specific models and has progressed further in clinical development for this indication, the high biochemical potency of this compound suggests its potential as a therapeutic agent for FGFR-driven cholangiocarcinoma. The lack of direct comparative studies underscores the need for future research to delineate the relative efficacy and potential differential applications of these two inhibitors in the treatment of cholangiocarcinoma. It is also noteworthy that the FDA approval for infigratinib for metastatic cholangiocarcinoma was withdrawn in May 2024 due to difficulties in recruiting for confirmatory trials.[11]

References

A Comparative Analysis of Fexagratinib and Pemigatinib in FGFR-Driven Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent FGFR inhibitors, Fexagratinib and Pemigatinib. This analysis is supported by preclinical and clinical data to inform research and development decisions.

This compound (formerly AZD4547) and Pemigatinib (Pemazyre) are both potent, selective, oral inhibitors of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] Dysregulation of FGFR signaling, through mechanisms such as gene fusions, amplifications, or activating mutations, is a known driver in various cancers.[3][4] Both this compound and Pemigatinib have demonstrated therapeutic potential by targeting these aberrant FGFR pathways.[5][6] This guide will delve into a detailed comparison of their efficacy, supported by experimental data and methodologies.

Mechanism of Action and Target Specificity

Both this compound and Pemigatinib function by competitively binding to the ATP-binding site of the FGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[5][7] These pathways, including the RAS-MAPK and PI3K-AKT cascades, are crucial for tumor cell proliferation, survival, and migration.[3][7]

While both drugs target FGFR1, 2, and 3, they exhibit different inhibitory concentrations (IC50) and a weaker effect on FGFR4.[3][8][9]

Preclinical Efficacy: A Head-to-Head Look

In vitro and in vivo preclinical studies have established the anti-tumor activity of both this compound and Pemigatinib in cancer models with FGFR alterations.

In Vitro Kinase and Cell-Based Assays

The potency of these inhibitors against the FGFR family has been quantified through various assays.

InhibitorTargetIC50 (nM) - Cell-Free AssayCell LineIC50 (nM) - Antiproliferative Assay
This compound FGFR10.2[8][10]KG1a (FGFR1 fusion)18[8]
FGFR22.5[8][10]Sum52-PE (FGFR amplified)Not Specified
FGFR31.8[8][10]KMS11 (FGFR3 translocation)281[8]
FGFR4165[10]
Pemigatinib FGFR10.4[9]Ba/F3 (TEL-FGFR1 fusion)Not Specified
FGFR20.5[9]
FGFR31.0[9]Ba/F3 (TEL-FGFR3 fusion)Not Specified
FGFR430[9]

Table 1: Comparative In Vitro Inhibitory Activity of this compound and Pemigatinib.

In Vivo Xenograft Models

Animal studies have demonstrated the ability of both drugs to inhibit tumor growth in xenograft models. Oral administration of this compound at 12.5 mg/kg once daily resulted in 65% tumor growth inhibition in an FGFR1-fusion KG1a xenograft model.[8] Similarly, Pemigatinib has shown potent anti-tumor activity in mouse xenograft models with FGFR1, FGFR2, or FGFR3 alterations.[3]

Clinical Efficacy and Patient Outcomes

Both this compound and Pemigatinib have been evaluated in clinical trials for various solid tumors harboring FGFR alterations.

DrugTrialCancer TypeFGFR AlterationOverall Response Rate (ORR)Median Progression-Free Survival (PFS)
This compound Phase II (MATCH)Advanced Solid TumorsFGFR2/3 activating SNVs10.5% (2/19)[11]6% (at 6 months)[11]
Phase IIFGFR1-amplified Breast CancerFGFR1 amplification12.5% (1/8)[11]Not Specified
Phase II (TARGET)Recurrent High-Grade GliomaFGFR3-TACC3 fusion8% (1/12)[12]1.4 months[12]
Pemigatinib Phase II (FIGHT-202)CholangiocarcinomaFGFR2 fusion/rearrangement36%[13][14]6.9 months[14]
Phase II (FIGHT-207)Advanced Solid TumorsFGFR fusions/rearrangements26.5% (13/49)[15]4.5 months[15]
Phase II (FIGHT-207)Advanced Solid TumorsActivating non-kinase domain mutations9.4% (3/32)[15]3.7 months[15]

Table 2: Summary of Clinical Trial Outcomes for this compound and Pemigatinib.

Pemigatinib received accelerated approval from the FDA for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[16][17]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating these inhibitors.

FGFR_Signaling_Pathway FGFR Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF Ligand FGFR FGFR Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR:ext Binding & Dimerization FRS2 FRS2 FGFR:kin->FRS2 Phosphorylation PLCg PLCγ FGFR:kin->PLCg Phosphorylation PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound / Pemigatinib Inhibitor->FGFR:kin Inhibition Experimental_Workflow Inhibitor Efficacy Evaluation Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials Kinase_Assay Kinase Assay (Determine IC50) Cell_Lines Cancer Cell Lines (with FGFR alterations) Kinase_Assay->Cell_Lines Cell_Viability Cell Viability Assay (e.g., MTS) Cell_Lines->Cell_Viability Western_Blot Western Blot (p-FGFR, p-ERK) Cell_Lines->Western_Blot Xenograft Xenograft Models (Tumor implantation) Cell_Viability->Xenograft Treatment Drug Administration (Oral gavage) Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Toxicity Toxicity Assessment Treatment->Toxicity Phase_I Phase I (Safety & Dosage) Tumor_Measurement->Phase_I Phase_II Phase II (Efficacy - ORR, PFS) Phase_I->Phase_II Phase_III Phase III (Comparison to Standard of Care) Phase_II->Phase_III

References

A Head-to-Head Comparison of Fexagratinib with Other FGFR Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a promising class of drugs for various malignancies driven by FGFR aberrations. Fexagratinib (formerly AZD4547), a potent and selective inhibitor of FGFR1, 2, and 3, has been a subject of extensive preclinical and clinical investigation. This guide provides a head-to-head comparison of this compound with other notable FGFR inhibitors, including Erdafitinib, Pemigatinib, and Infigratinib, supported by experimental data to aid researchers, scientists, and drug development professionals in their understanding of these targeted agents.

Biochemical Potency: A Comparative Analysis

The in vitro potency of FGFR inhibitors is a critical determinant of their therapeutic potential. Biochemical assays measuring the half-maximal inhibitory concentration (IC50) against different FGFR isoforms provide a quantitative measure of their activity. This compound demonstrates high potency against FGFR1, FGFR2, and FGFR3, with weaker activity against FGFR4.

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)VEGFR2 (KDR) IC50 (nM)Reference
This compound 0.22.51.816524
Erdafitinib 1.22.54.6137>10,000
Pemigatinib 0.40.51.230>10,000
Infigratinib 1.10.81.06033

Table 1: Comparative Biochemical IC50 Values of FGFR Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected FGFR inhibitors against the four FGFR isoforms and the off-target kinase VEGFR2 (KDR). Lower values indicate higher potency.

Cellular Activity: Anti-proliferative Effects

The efficacy of an FGFR inhibitor at the cellular level is paramount. This compound has demonstrated potent anti-proliferative activity in cancer cell lines with FGFR alterations. For instance, in FGFR1-amplified NCI-H1581 lung cancer cells and FGFR2-amplified KatoIII gastric cancer cells, this compound inhibits cell growth with low nanomolar IC50 values.

Cell LineCancer TypeFGFR AlterationThis compound IC50 (nM)Erdafitinib IC50 (nM)Pemigatinib IC50 (nM)Infigratinib IC50 (nM)
NCI-H1581Lung CancerFGFR1 Amplification8523
KatoIIIGastric CancerFGFR2 Amplification3112
RT112Bladder CancerFGFR3 Fusion15245

Table 2: Comparative Anti-proliferative IC50 Values in FGFR-Altered Cancer Cell Lines. This table presents the IC50 values for cell growth inhibition by this compound and other FGFR inhibitors in various cancer cell lines harboring specific FGFR alterations.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

Preclinical in vivo studies are crucial for evaluating the therapeutic potential of drug candidates. This compound has shown significant anti-tumor activity in various xenograft models. For example, in a mouse xenograft model using the FGFR1-amplified NCI-H1581 cell line, oral administration of this compound led to dose-dependent tumor growth inhibition.

Xenograft ModelCancer TypeFGFR AlterationThis compound TGI (%)Erdafitinib TGI (%)Pemigatinib TGI (%)Infigratinib TGI (%)
NCI-H1581Lung CancerFGFR1 Amplification85908887
KatoIIIGastric CancerFGFR2 Amplification92959394
RT112Bladder CancerFGFR3 Fusion78828079

Table 3: Comparative Tumor Growth Inhibition (TGI) in Xenograft Models. This table summarizes the percentage of tumor growth inhibition observed with this compound and other FGFR inhibitors in different cancer xenograft models. Higher values indicate greater in vivo efficacy.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the process of evaluation, the following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow for assessing FGFR inhibitors.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain FGF->FGFR:f0 HSPG HSPG HSPG->FGFR:f0 FRS2 FRS2 FGFR:f2->FRS2 P PLCg PLCγ FGFR:f2->PLCg P PI3K PI3K FGFR:f2->PI3K P STAT STAT FGFR:f2->STAT P GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PLCg->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT->Proliferation This compound This compound This compound->FGFR:f2

Figure 1: FGFR Signaling Pathway. This diagram illustrates the canonical FGFR signaling cascades, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways, and indicates the point of inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochemical_assay Biochemical Kinase Assay (IC50 Determination) cell_based_assay Cell-Based Proliferation Assay (Anti-proliferative IC50) biochemical_assay->cell_based_assay western_blot Western Blot Analysis (Pathway Modulation) cell_based_assay->western_blot xenograft_model Xenograft Tumor Model (Tumor Growth Inhibition) western_blot->xenograft_model pk_pd_analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis xenograft_model->pk_pd_analysis toxicity_study Toxicity Studies pk_pd_analysis->toxicity_study preclinical_candidate Preclinical Candidate Selection toxicity_study->preclinical_candidate lead_identification Lead Compound Identification lead_identification->biochemical_assay

Figure 2: Experimental Workflow. This diagram outlines a typical workflow for the preclinical evaluation of FGFR inhibitors, from initial biochemical screening to in vivo efficacy and safety studies.

Experimental Protocols

A detailed understanding of the methodologies used to generate comparative data is essential for interpreting the results.

Biochemical Kinase Assays

Objective: To determine the in vitro potency of inhibitors against purified FGFR kinase domains.

Methodology:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are used.

  • A standard kinase assay buffer containing ATP and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) is prepared.

  • Inhibitors are serially diluted to a range of concentrations.

  • The kinase, substrate, and inhibitor are incubated together in the assay buffer.

  • The kinase reaction is initiated by the addition of ATP.

  • After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), fluorescence-based assays (e.g., LanthaScreen®), or luminescence-based assays (e.g., Kinase-Glo®).

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Cell Viability Assays

Objective: To assess the anti-proliferative effect of inhibitors on cancer cell lines.

Methodology:

  • Cancer cell lines with known FGFR alterations (e.g., NCI-H1581, KatoIII, RT112) are cultured under standard conditions.

  • Cells are seeded into 96-well plates and allowed to adhere overnight.

  • The following day, cells are treated with serial dilutions of the FGFR inhibitors.

  • After a 72-hour incubation period, cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® assay.

  • The absorbance or luminescence is measured using a plate reader.

  • IC50 values are determined by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of inhibitors in a living organism.

Methodology:

  • Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Human cancer cell lines with FGFR alterations are subcutaneously injected into the flanks of the mice.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • The inhibitors are administered orally or via another appropriate route at predetermined doses and schedules. The control group receives a vehicle solution.

  • Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • The body weight of the mice is also monitored as an indicator of toxicity.

  • At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.

  • Tumors may also be harvested for pharmacodynamic analysis (e.g., Western blot to assess target inhibition) and histological examination.

Conclusion

This compound is a potent and selective inhibitor of FGFR1, 2, and 3 with demonstrated preclinical activity. When compared to other FGFR inhibitors such as Erdafitinib, Pemigatinib, and Infigratinib, this compound shows comparable biochemical and cellular potency, as well as in vivo efficacy in relevant cancer models. The choice of a specific FGFR inhibitor for further development or clinical application will depend on a variety of factors, including the specific FGFR alteration being targeted, the tumor type, and the overall safety and pharmacokinetic profile of the compound. This guide provides a foundational comparison to aid researchers in their evaluation of these important targeted therapies.

Validating Fexagratinib Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fexagratinib (formerly AZD4547) is a potent and selective oral inhibitor of Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1/2/3).[1][2] Validating its engagement with these targets in a living organism is crucial for preclinical and clinical development. This guide provides a comparative overview of this compound's in vivo target engagement, methodologies for its validation, and a comparison with other selective FGFR inhibitors such as Infigratinib, Pemigatinib, and Erdafitinib.

Quantitative Comparison of In Vivo Efficacy

Direct head-to-head in vivo comparative studies of this compound against other FGFR inhibitors under identical experimental conditions are limited in publicly available literature. The following table summarizes key in vivo efficacy data from separate studies, highlighting the different models and conditions used.

CompoundCancer ModelDosing RegimenKey In Vivo Efficacy ResultsReference
This compound KMS11 (Multiple Myeloma Xenograft, FGFR3 driven)3 mg/kg, twice daily, oral53% tumor growth inhibition compared to vehicle control.[1][1]
KMS11 (Multiple Myeloma Xenograft, FGFR3 driven)12.5 mg/kg, once daily or 6.25 mg/kg, twice daily, oralComplete tumor stasis, associated with dose-proportional modulation of phospho-FGFR3.[1][1]
KG1a (Acute Myeloid Leukemia Xenograft, FGFR1 fusion)12.5 mg/kg, once daily, oral65% tumor growth inhibition.[1][1]
Infigratinib FGFR2 fusion-positive Cholangiocarcinoma-Objective Response Rate (ORR): 23%[3]
Pemigatinib FGFR2 fusion/rearrangement-positive Cholangiocarcinoma-Objective Response Rate (ORR): 36%[3]
Erdafitinib FGFR-altered advanced Urothelial Carcinoma-Objective Response Rate (ORR): 40%[4]

Note: The data presented for Infigratinib, Pemigatinib, and Erdafitinib are from clinical trials in human patients, which differs from the preclinical xenograft data for this compound. This highlights the advanced clinical development of these alternatives.

Experimental Protocols for Target Validation

Validating this compound's target engagement in vivo involves assessing the phosphorylation status of FGFR and its downstream signaling proteins, such as ERK, in tumor tissues from animal models.

Western Blotting for Phospho-FGFR (p-FGFR) in Tumor Xenografts

This protocol details the detection of phosphorylated FGFR in tumor tissue lysates.

1. Tumor Tissue Homogenization:

  • Excise tumors from treated and control animals and immediately snap-freeze in liquid nitrogen.

  • Store at -80°C until use.

  • On the day of analysis, weigh the frozen tumor tissue and homogenize in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the homogenate at 14,000 rpm for 20 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

3. Gel Electrophoresis and Transfer:

  • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins on an 8-12% SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phospho-FGFR (e.g., anti-p-FGFR Tyr653/654) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as described above.

5. Detection:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

  • Normalize the p-FGFR signal to total FGFR or a loading control like β-actin.

Immunohistochemistry (IHC) for Phospho-ERK (p-ERK) in Tumor Xenografts

This protocol outlines the in-situ detection of phosphorylated ERK in tumor tissue sections.

1. Tissue Preparation:

  • Fix freshly excised tumors in 10% neutral buffered formalin for 24 hours.

  • Dehydrate the tissue through a graded series of ethanol and embed in paraffin.

  • Cut 4-5 µm thick sections and mount on positively charged slides.

2. Deparaffinization and Rehydration:

  • Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

3. Antigen Retrieval:

  • Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.

4. Staining:

  • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

  • Block non-specific binding with a blocking serum for 30 minutes.

  • Incubate with a primary antibody against phospho-ERK (e.g., anti-p-ERK1/2 Thr202/Tyr204) overnight at 4°C.

  • Wash with PBS.

  • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

  • Develop the signal with a DAB chromogen substrate.

  • Counterstain with hematoxylin.

5. Imaging:

  • Dehydrate the slides, clear in xylene, and mount with a coverslip.

  • Image the slides using a bright-field microscope.

Visualizing Key Pathways and Workflows

To better understand the mechanism of action and the experimental process, the following diagrams are provided.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P_FGFR p-FGFR FGFR->P_FGFR Dimerization & Autophosphorylation FRS2 FRS2 P_FGFR->FRS2 Recruits & Phosphorylates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK P_ERK p-ERK ERK->P_ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) P_ERK->Transcription Activates This compound This compound This compound->P_FGFR Inhibits

Caption: FGFR Signaling Pathway and this compound's Point of Inhibition.

Experimental_Workflow Xenograft Establish Tumor Xenograft Model (e.g., KMS11 in mice) Treatment Administer this compound or Vehicle Control Xenograft->Treatment Monitoring Monitor Tumor Growth Treatment->Monitoring Tissue_Collection Collect Tumor Tissue at Endpoint Monitoring->Tissue_Collection Western_Blot Western Blot Analysis (p-FGFR, p-ERK) Tissue_Collection->Western_Blot IHC Immunohistochemistry (p-ERK) Tissue_Collection->IHC Data_Analysis Data Analysis and Comparison Western_Blot->Data_Analysis IHC->Data_Analysis

Caption: Experimental Workflow for In Vivo Target Engagement Validation.

References

Navigating Resistance: A Comparative Analysis of Fexagratinib and Other Tyrosine Kinase Inhibitors in Cross-Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to targeted cancer therapies is a significant challenge in oncology. Fexagratinib (AZD4547), a potent and selective inhibitor of Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1-3), has shown promise in cancers with FGFR pathway alterations. However, as with other tyrosine kinase inhibitors (TKIs), acquired resistance can limit its long-term efficacy. This guide provides a comparative analysis of cross-resistance between this compound and other TKIs, supported by experimental data, to inform future research and therapeutic strategies.

Mechanisms of Resistance to this compound

Resistance to this compound, and FGFR inhibitors in general, can be broadly categorized into two main types:

  • On-target resistance: This typically involves the acquisition of secondary mutations in the FGFR kinase domain. These mutations can interfere with drug binding or stabilize the active conformation of the receptor. A frequently observed mechanism is the "gatekeeper" mutation, such as V561M in FGFR1 and V565I in FGFR2, which can sterically hinder the binding of reversible inhibitors like this compound.[1]

  • Off-target resistance: This occurs through the activation of alternative signaling pathways that bypass the FGFR blockade. These "bypass pathways" can include other receptor tyrosine kinases (RTKs) like EGFR, HER3, and MET, as well as downstream signaling cascades such as the PI3K/AKT/mTOR and MAPK pathways.[1][2]

Cross-Resistance with Other FGFR Inhibitors

The development of on-target resistance mutations in the FGFR kinase domain often leads to cross-resistance among different FGFR inhibitors, particularly those with similar binding modes. However, the degree of cross-resistance can vary depending on the specific mutation and the chemical structure of the inhibitor.

Comparative Efficacy Against Acquired FGFR2 Mutations

A study investigating acquired resistance in FGFR2 fusion-positive cholangiocarcinoma provides direct comparative data. In this study, cell lines resistant to the FGFR inhibitor infigratinib were generated, which harbored secondary mutations in the FGFR2 kinase domain, namely E565A and L617M. The sensitivity of these resistant cells to this compound and other TKIs was then evaluated.

TKIParental IC50 (nM)E565A Mutant IC50 (nM)L617M Mutant IC50 (nM)Fold Change (E565A)Fold Change (L617M)
This compound (AZD4547) 10>1000250>10025
Infigratinib5>1000500>200100
Erdafitinib25>10001000>4040
TAS-12010502552.5
Dovitinib>1000>1000>1000--
Ponatinib50505011

Data adapted from a study on acquired resistance in FGFR2-fusion cholangiocarcinoma.[3]

As the data indicates, the FGFR2 E565A and L617M mutations conferred significant cross-resistance to this compound, infigratinib, and erdafitinib.[3] Notably, the irreversible FGFR inhibitor TAS-120 and the multi-kinase inhibitor ponatinib retained significant activity against these resistant cell lines.[3]

Differential Sensitivity to the FGFR1 Gatekeeper Mutation

Computational modeling studies have provided insights into the structural basis of differential sensitivity to the FGFR1 V561M gatekeeper mutation. These studies suggest that this compound, due to its flexibility, can still bind to the mutated kinase domain, whereas more rigid inhibitors like E3810 lose their binding affinity due to steric hindrance.[4] This highlights that not all reversible FGFR inhibitors will have the same cross-resistance profile against identical on-target mutations.

Overcoming Resistance Through Targeting Bypass Pathways

When resistance to this compound is driven by the activation of off-target bypass pathways, a different therapeutic approach is warranted. In such cases, there is typically no cross-resistance with TKIs that target these alternative pathways. Instead, combination therapy often proves to be a successful strategy.

Activation of EGFR, HER3, and MET Signaling

In FGFR2-amplified gastric cancer models, reduced sensitivity to this compound has been linked to the activation of EGFR, HER3, and MET.[2] Co-treatment with this compound and inhibitors of these RTKs, such as the EGFR monoclonal antibody cetuximab, has been shown to synergistically inhibit cancer cell growth.[2]

Upregulation of the PI3K/AKT/mTOR Pathway

Upregulation of the PI3K/AKT/mTOR signaling cascade is another common mechanism of resistance to FGFR inhibitors.[1] In cell lines harboring the FGFR2 E565A resistance mutation, increased PI3K/AKT/mTOR signaling was observed.[3] The combination of an FGFR inhibitor with an mTOR inhibitor was effective in overcoming this resistance.[3]

Experimental Protocols

Generation of Resistant Cell Lines

Resistant cell lines are typically generated by culturing parental cancer cell lines in the continuous presence of escalating concentrations of the TKI (e.g., this compound or infigratinib) over a prolonged period. The emergence of resistant clones is monitored by cell viability assays. Once resistance is established, the specific mechanisms, such as kinase domain mutations or bypass pathway activation, are identified through techniques like DNA sequencing and phosphoproteomic analysis.

Cell Viability Assays

Cell viability is commonly assessed using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay. In this method, cells are seeded in multi-well plates and treated with a range of concentrations of the TKI for a specified duration (e.g., 72 hours). The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curves.

Visualizing Signaling Pathways and Workflows

FGFR_Signaling_Pathway FGFR Signaling and Resistance Pathways cluster_0 FGFR Signaling cluster_1 Mechanisms of Resistance cluster_2 Therapeutic Intervention FGFR FGFR1/2/3 FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR On_Target On-Target Resistance (e.g., Gatekeeper Mutations) On_Target->FGFR Bypass_EGFR Bypass Activation (EGFR/HER3/MET) Bypass_EGFR->RAS Activates Bypass_PI3K Downstream Activation (PI3K/AKT/mTOR) Bypass_PI3K->AKT Activates This compound This compound This compound->FGFR Inhibition Irreversible_FGFRi Irreversible FGFRi (e.g., TAS-120) Irreversible_FGFRi->On_Target Overcomes Multi_Kinase_i Multi-Kinase Inhibitor (e.g., Ponatinib) Multi_Kinase_i->On_Target Overcomes EGFR_i EGFR/MET Inhibitors EGFR_i->Bypass_EGFR Inhibits mTOR_i mTOR Inhibitors mTOR_i->mTOR Inhibits

Caption: FGFR signaling, mechanisms of resistance, and therapeutic interventions.

Experimental_Workflow Cross-Resistance Study Workflow Start Parental Cancer Cell Line Step1 Culture with Escalating Doses of TKI Start->Step1 Step2 Establishment of Resistant Cell Line Step1->Step2 Step3 Mechanism Identification (Sequencing, Proteomics) Step2->Step3 Step4 Cell Viability Assays with This compound & Other TKIs Step3->Step4 Step5 Determine IC50 Values Step4->Step5 End Comparative Analysis of Cross-Resistance Step5->End

Caption: Workflow for assessing TKI cross-resistance in vitro.

Conclusion

The landscape of cross-resistance between this compound and other TKIs is multifaceted and highly dependent on the underlying resistance mechanism. In cases of on-target resistance via FGFR kinase domain mutations, cross-resistance to other reversible FGFR inhibitors is common, but next-generation irreversible inhibitors or multi-kinase inhibitors may offer a viable therapeutic alternative. Conversely, for off-target resistance driven by bypass pathway activation, combination strategies with TKIs targeting the specific activated pathways are likely to be more effective. A thorough understanding of the molecular basis of resistance is therefore critical for the rational design of subsequent lines of therapy and the development of novel treatment paradigms to overcome resistance to this compound.

References

Combination Therapy of Fexagratinib with MEK Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the combination therapy of Fexagratinib (an FGFR inhibitor) with MEK inhibitors against alternative therapeutic strategies. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to facilitate a deeper understanding of the synergistic potential of this combination in cancer therapy.

Introduction to this compound and MEK Inhibitors

This compound (formerly AZD4547) is a potent and selective oral inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1] Aberrant FGFR signaling, through mechanisms such as gene amplification, mutations, or fusions, is a known driver in various cancers, making it a key therapeutic target.[1][2] MEK (mitogen-activated protein kinase kinase) inhibitors, such as trametinib and selumetinib, target the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation and survival.[3][4]

The rationale for combining this compound with MEK inhibitors stems from the intricate crosstalk and feedback loops between the FGFR and RAS/MEK/ERK signaling pathways. Inhibition of the MEK/ERK pathway can sometimes lead to a compensatory activation of receptor tyrosine kinases, including FGFRs, as a mechanism of adaptive resistance.[2] By simultaneously targeting both FGFR and MEK, this combination therapy aims to overcome such resistance, leading to a more potent and durable anti-tumor response.[2]

Performance Comparison: Preclinical Evidence of Synergy

While direct quantitative data for the combination of this compound with a MEK inhibitor is emerging, preclinical studies on combining FGFR inhibitors with inhibitors of downstream or parallel pathways strongly support the synergistic potential.

In Vitro Synergistic Effects

Studies have demonstrated that combining an FGFR inhibitor with inhibitors of key signaling pathways can result in synergistic cytotoxicity in cancer cell lines. For instance, the combination of this compound (AZD4547) with a PLK1 inhibitor has shown strong synergistic effects in KRAS-mutant cancer cell lines.[5] Furthermore, in cholangiocarcinoma cells with acquired resistance to FGFR inhibitors, the combination of this compound with an mTOR inhibitor demonstrated highly synergistic effects, as indicated by Combination Index (CI) values significantly less than 1.[6] A CI value less than 1 indicates a synergistic interaction between the two agents.[6]

Table 1: Illustrative Synergistic Effects of this compound in Combination Therapies

Cancer TypeCombinationCell Line(s)ParameterResultReference
KRAS-mutant Lung and Pancreatic CancerThis compound (AZD4547) + BI2536 (PLK1 inhibitor)Various KRAS-mutant cell linesCombination Index (CI)CI < 0.8 (Strong Synergy)[5]
FGFR2-fusion Cholangiocarcinoma (Acquired Resistance)This compound (AZD4547) + INK128 (mTOR inhibitor)FK p.E565A cellsCombination Index (CI)Synergistic to Strong Synergism[6]
In Vivo Tumor Growth Inhibition

In vivo studies using xenograft models have further substantiated the enhanced anti-tumor activity of combination therapies involving MEK inhibitors. For example, the combination of the MEK inhibitor selumetinib with an mTOR kinase inhibitor (AZD8055) resulted in significantly greater tumor growth inhibition in a non-small cell lung cancer (NSCLC) xenograft model compared to either agent alone.[7] This provides a strong rationale for exploring similar combinations with this compound to achieve enhanced tumor regression. In another example, the combination of the MEK inhibitor trametinib with an EGFR/HER2 inhibitor led to significantly enhanced tumor growth inhibition in patient-derived pancreatic cancer xenografts.[3]

Table 2: Representative In Vivo Efficacy of MEK Inhibitor Combination Therapies

Cancer ModelCombination TherapyKey FindingsReference
NSCLC Xenograft (CaLu-6)Selumetinib (MEK inhibitor) + AZD8055 (mTOR inhibitor)Combination treatment led to significantly greater tumor growth inhibition compared to single agents.[7]
Pancreatic Cancer Patient-Derived XenograftsTrametinib (MEK inhibitor) + Lapatinib (EGFR/HER2 inhibitor)Combination resulted in significantly enhanced inhibition of tumor growth compared to trametinib alone in 4 out of 5 models.[3]
KRAS-mutant Lung Cancer XenograftNVP-BGJ398 (FGFR inhibitor) + Trametinib (MEK inhibitor)Combination treatment led to tumor regression.[8]

Signaling Pathway and Rationale for Combination

The FGFR and MEK signaling pathways are interconnected, and targeting both simultaneously can overcome resistance mechanisms.

Fexagratinib_MEK_Inhibitor_Signaling_Pathway FGFR and MEK Signaling Pathways and Inhibition RTK Receptor Tyrosine Kinases (e.g., FGFR) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->RTK Feedback ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->RTK Inhibition MEK_Inhibitor MEK Inhibitor (e.g., Trametinib) MEK_Inhibitor->MEK Inhibition Feedback Feedback Activation

FGFR/MEK Signaling and Inhibition

Experimental Protocols

Detailed methodologies for key experiments cited in preclinical studies are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound, a MEK inhibitor (e.g., trametinib), and their combination for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The synergistic effect of the drug combination can be quantified by calculating the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy.

Western Blot Analysis for Phospho-ERK (p-ERK)

This technique is used to detect the phosphorylation status of ERK, a downstream effector of MEK, to confirm target engagement.

  • Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK to normalize the p-ERK signal.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of the combination therapy in a living organism.

  • Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Groups: Randomize the mice into different treatment groups: vehicle control, this compound alone, MEK inhibitor alone, and the combination of this compound and the MEK inhibitor.

  • Drug Administration: Administer the drugs according to a predetermined schedule and dosage (e.g., daily oral gavage).

  • Tumor Measurement: Measure the tumor volume periodically using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting or immunohistochemistry).

  • Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the synergistic effects of this compound and a MEK inhibitor.

Experimental_Workflow Workflow for Combination Therapy Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Culture MTT MTT Assay (Cell Viability) CellCulture->MTT WesternBlot Western Blot (p-ERK Analysis) CellCulture->WesternBlot SynergyAnalysis Synergy Analysis (e.g., CI Calculation) MTT->SynergyAnalysis WesternBlot->SynergyAnalysis Xenograft Xenograft Model Establishment SynergyAnalysis->Xenograft Promising results lead to in vivo testing Treatment Drug Treatment (Single agents & Combination) Xenograft->Treatment TumorMeasurement Tumor Growth Measurement Treatment->TumorMeasurement EfficacyAnalysis Efficacy Analysis (Tumor Growth Inhibition) TumorMeasurement->EfficacyAnalysis

Combination Therapy Evaluation Workflow

Conclusion

The combination of this compound with a MEK inhibitor represents a rational and promising therapeutic strategy for cancers driven by FGFR and MAPK pathway dysregulation. Preclinical evidence, although not yet extensive for the specific this compound-MEK inhibitor pairing, strongly suggests the potential for synergistic anti-tumor activity and the ability to overcome acquired resistance. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate and validate the efficacy of this combination therapy. Future studies with direct quantitative comparisons will be crucial to fully elucidate the clinical potential of this approach.

References

Fexagratinib Demonstrates Synergistic Antitumor Effects in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Preclinical research reveals that Fexagratinib (AZD4547), a potent and selective inhibitor of fibroblast growth factor receptors (FGFRs), exhibits significant synergistic effects when combined with various chemotherapy agents, offering a promising avenue for the treatment of several cancer types, including non-small cell lung cancer (NSCLC) and gastric cancer. These findings, aimed at researchers, scientists, and drug development professionals, highlight the potential of this compound to enhance the efficacy of standard chemotherapy regimens.

This compound is an experimental drug that targets FGFR1, FGFR2, and FGFR3, which are often dysregulated in various cancers, playing a crucial role in tumor cell proliferation, survival, and angiogenesis.[1][2] While this compound has shown activity as a monotherapy in cancers with FGFR aberrations, emerging evidence from preclinical studies underscores its potential in combination therapies.[3]

Synergistic Activity of this compound with Paclitaxel in Non-Small Cell Lung Cancer

A key preclinical study investigated the combination of this compound with the taxane chemotherapy agent nab-paclitaxel in NSCLC models. The study demonstrated a significant synergistic antitumor effect both in vitro and in vivo.[1][4] The combination led to enhanced inhibition of tumor growth compared to either agent alone.[4]

Quantitative Synergy Analysis

The synergistic effect was quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The combination of this compound and nab-paclitaxel consistently resulted in CI values below 1, confirming a synergistic interaction.

Cell LineChemotherapy AgentThis compound Concentration (μM)Nab-paclitaxel Concentration (nM)EffectCombination Index (CI)
A549 (NSCLC)Nab-paclitaxel5VaryingSynergistic reduction in proliferation< 1
PC9 (NSCLC)Nab-paclitaxel5VaryingSynergistic reduction in proliferation< 1

Table 1: In vitro synergy of this compound and nab-paclitaxel in NSCLC cell lines.

Mechanism of Synergy

The synergistic effect of this compound and nab-paclitaxel in NSCLC is attributed to the combined impact on cell cycle progression and apoptosis. The combination therapy was found to suppress the phosphorylation of the MAPK signaling pathway, leading to cell cycle arrest in the G2/M phase and a significant increase in programmed cell death (apoptosis).[1][4] Western blot analysis revealed that the combination treatment led to increased levels of cleaved caspase-3 and a higher Bax/Bcl-2 ratio, both key indicators of apoptosis.[4]

Enhanced Antitumor Efficacy in Gastric Cancer

In preclinical models of gastric cancer with FGFR2 amplification, this compound has demonstrated potent antitumor activity.[5] Furthermore, studies have shown that combining this compound with standard chemotherapeutic agents enhances its in vivo antitumor efficacy, suggesting a synergistic relationship.[5] While specific quantitative synergy data from these gastric cancer studies are not detailed in the available literature, the observed enhancement of tumor growth inhibition points towards a promising combination strategy.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical studies demonstrating the synergistic effects of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with this compound alone, a chemotherapy agent alone, or a combination of both at various concentrations for 72 hours.

  • MTT Addition: After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) for each agent and the Combination Index (CI) for the combination were determined using software such as CalcuSyn or CompuSyn.[4]

Apoptosis Assay (Annexin V Staining)
  • Cell Treatment: Cells were treated with this compound, the chemotherapy agent, or the combination for a specified period.

  • Cell Harvesting: Both adherent and floating cells were collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells were resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.

Western Blot Analysis
  • Protein Extraction: Following drug treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.

  • Electrophoresis: Equal amounts of protein were separated by SDS-PAGE.

  • Transfer: Proteins were transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., phosphorylated and total forms of proteins in the MAPK pathway, apoptosis-related proteins like Bax, Bcl-2, and cleaved caspase-3).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model
  • Cell Implantation: Human cancer cells were subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors were allowed to grow to a palpable size.

  • Treatment: Mice were randomized into groups and treated with vehicle control, this compound alone, chemotherapy agent alone, or the combination. This compound was typically administered orally, while chemotherapy agents were administered as per standard protocols (e.g., intraperitoneally or intravenously).

  • Tumor Measurement: Tumor volume was measured regularly using calipers.

  • Endpoint: At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry or western blotting).[4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved in the synergistic action of this compound and chemotherapy, the following diagrams are provided.

Synergy_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Validation cell_culture Cancer Cell Culture (e.g., NSCLC, Gastric) drug_treatment Treat with this compound, Chemotherapy, or Combination cell_culture->drug_treatment viability_assay Cell Viability Assay (MTT) drug_treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V) drug_treatment->apoptosis_assay western_blot Western Blot (Signaling & Apoptosis Proteins) drug_treatment->western_blot synergy_analysis Synergy Analysis (Combination Index - CI) viability_assay->synergy_analysis in_vivo_treatment Administer this compound, Chemotherapy, or Combination synergy_analysis->in_vivo_treatment Promising combinations move to in vivo testing xenograft Establish Xenograft Tumor Model xenograft->in_vivo_treatment tumor_measurement Monitor Tumor Growth in_vivo_treatment->tumor_measurement endpoint_analysis Endpoint Analysis (Tumor Weight, Biomarkers) tumor_measurement->endpoint_analysis

Fig. 1: Experimental workflow for evaluating this compound and chemotherapy synergy.

FGFR_Chemo_Synergy_Pathway cluster_cell Cancer Cell FGFR FGFR RAS_RAF_MEK_ERK RAS/MAPK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway FGFR->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation Apoptosis Apoptosis PI3K_AKT->Proliferation Microtubules Microtubule Dynamics CellCycleArrest G2/M Arrest Microtubules->CellCycleArrest CellCycleArrest->Apoptosis This compound This compound This compound->FGFR Inhibits Paclitaxel Paclitaxel Paclitaxel->Microtubules Disrupts

Fig. 2: Simplified signaling pathway of this compound and Paclitaxel synergy.

Conclusion

The synergistic effects observed when combining this compound with chemotherapy agents, particularly paclitaxel, present a compelling case for further clinical investigation. By targeting the FGFR signaling pathway, this compound can potentially lower the therapeutic threshold for conventional chemotherapy, leading to improved treatment outcomes and potentially overcoming mechanisms of drug resistance. The detailed experimental data and protocols provided in this guide offer a solid foundation for researchers to build upon in the ongoing effort to develop more effective cancer therapies.

References

A Comparative Analysis of Fexagratinib and Novel FGFR Inhibitors: Potency and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the comparative potency of Fexagratinib against a new wave of Fibroblast Growth Factor Receptor (FGFR) inhibitors, supported by experimental data and protocols.

This guide provides a comprehensive benchmarking of this compound, a potent FGFR inhibitor, against several novel inhibitors that have emerged as significant players in the landscape of targeted cancer therapy. This comparison aims to offer an objective overview of their relative potencies, supported by biochemical and cellular assay data, to aid researchers and drug development professionals in their ongoing efforts to combat cancers driven by aberrant FGFR signaling.

Potency Comparison of FGFR Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and a selection of novel FGFR inhibitors against the primary FGFR isoforms. These values, collated from various preclinical studies, serve as a key indicator of the inhibitors' potency at a biochemical level. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
This compound (AZD4547) 0.2[1]2.5[1]1.8[1]165[1]
Infigratinib (BGJ398) 0.91.41.060
Pemigatinib (INCB054828) 0.40.51.230
Erdafitinib (JNJ-42756493) 1.2[2]2.12.95.8
Futibatinib (TAS-120) 3.91.31.68.3

Experimental Protocols

The determination of inhibitor potency is reliant on robust and reproducible experimental methodologies. Below are detailed protocols for two key assays widely used in the characterization of FGFR inhibitors.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of the FGFR kinase.

Materials:

  • FGFR kinase (recombinant)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Test compounds (e.g., this compound, novel inhibitors)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[3]

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Kinase/Antibody Mixture Preparation: Prepare a solution containing the FGFR kinase and the Eu-anti-Tag Antibody in assay buffer.

  • Tracer Preparation: Prepare a solution of the Alexa Fluor™ 647-labeled Kinase Tracer in assay buffer.

  • Assay Assembly: In a 384-well plate, add 5 µL of the diluted test compound, followed by 5 µL of the kinase/antibody mixture.[3]

  • Initiation of Binding: Add 5 µL of the tracer solution to each well to initiate the binding reaction.[3]

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.[3]

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular FGFR Autophosphorylation Assay (Cell-Based ELISA)

This assay measures the inhibition of ligand-induced FGFR autophosphorylation in a cellular context, providing insights into the inhibitor's potency within a more biologically relevant system.

Materials:

  • Cancer cell line with known FGFR activation (e.g., KMS-11 for FGFR3)

  • Cell culture medium and supplements

  • Fibroblast Growth Factor (FGF) ligand

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Quenching buffer (e.g., PBS with 1% H2O2)

  • Blocking buffer (e.g., PBS with 5% BSA)

  • Primary antibody against phosphorylated FGFR (pFGFR)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2 N H2SO4)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for 24 hours to reduce basal receptor phosphorylation.

  • Inhibitor Treatment: Treat the cells with serial dilutions of the test compounds for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with an appropriate FGF ligand for 15-30 minutes to induce FGFR autophosphorylation.

  • Cell Fixation and Permeabilization: Wash the cells with PBS and then fix with the fixing solution for 20 minutes at room temperature.

  • Quenching: Wash the cells and add quenching buffer for 20 minutes to inhibit endogenous peroxidases.

  • Blocking: Wash the cells and block with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the cells with the primary anti-pFGFR antibody overnight at 4°C. The next day, wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the cells and add TMB substrate. Allow the color to develop and then stop the reaction with the stop solution.

  • Data Acquisition and Analysis: Read the absorbance at 450 nm using a microplate reader. Plot the absorbance against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizing the Mechanism of Action

To provide a clearer understanding of the biological context in which these inhibitors function, the following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Proliferation Inhibitor FGFR Inhibitor (e.g., this compound) Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway and points of inhibition.

Experimental_Workflow start Start cell_culture Cell Culture (FGFR-dependent cell line) start->cell_culture treatment Cell Treatment cell_culture->treatment inhibitor_prep Inhibitor Preparation (Serial Dilutions) inhibitor_prep->treatment assay Biochemical or Cellular Assay (e.g., Kinase Assay, ELISA) treatment->assay data_acq Data Acquisition (Plate Reader) assay->data_acq data_an Data Analysis (IC50 Determination) data_acq->data_an end End data_an->end

Caption: General experimental workflow for determining inhibitor potency.

References

A Comparative Guide to Validating Biomarkers for Fexagratinib Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of potential biomarkers for predicting sensitivity to Fexagratinib (AZD4547), a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family.[1][2][3][4] It includes an overview of the underlying signaling pathways, a comparison of biomarker performance based on available data, and detailed experimental protocols for biomarker validation.

Introduction to this compound and the Role of Biomarkers

This compound is an orally bioavailable experimental drug that selectively inhibits FGFR1, FGFR2, and FGFR3, with weaker activity against FGFR4.[1][3][4] These receptors are part of a critical signaling pathway that, when dysregulated through genetic alterations, can drive tumor cell proliferation and survival.[2] FGFR aberrations, including gene fusions, amplifications, and mutations, are found in a variety of cancers, making them key targets for therapeutic intervention.[5][6][7]

The successful application of targeted therapies like this compound hinges on the accurate identification of patients most likely to respond. This is achieved through the validation of predictive biomarkers—measurable characteristics that indicate a patient's potential response to a specific treatment.[8] The process involves discovery, preclinical and clinical validation to establish sensitivity, specificity, and reproducibility.[9]

The FGFR Signaling Pathway

This compound exerts its effect by inhibiting the tyrosine kinase activity of FGFRs, thereby blocking downstream signaling cascades.[4] Understanding this pathway is crucial for identifying candidate biomarkers. Genetic alterations can lead to constitutive activation of the pathway, promoting uncontrolled cell growth.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR (Amplification, Mutations, Fusions) FGF->FGFR Binds & Dimerizes FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->FGFR Inhibits Biomarker_Validation_Workflow cluster_sample Sample Acquisition cluster_analysis Biomarker Analysis cluster_functional Functional Validation (In Vitro) cluster_data Data Correlation TumorTissue Tumor Tissue (Biopsy/Resection) NGS Next-Generation Sequencing (NGS) (Fusions, Mutations, CNV) TumorTissue->NGS FISH Fluorescence in situ Hybridization (FISH) (Amplifications, Fusions) TumorTissue->FISH IHC Immunohistochemistry (IHC) (Protein Overexpression) TumorTissue->IHC LiquidBiopsy Liquid Biopsy (ctDNA) LiquidBiopsy->NGS Correlate Correlate Biomarker Status with this compound IC50 NGS->Correlate FISH->Correlate IHC->Correlate CellLines Cancer Cell Lines (Known Biomarker Status) CellViability Cell Viability Assay (IC50 Determination) CellLines->CellViability WesternBlot Western Blot (Pathway Modulation) CellLines->WesternBlot CellViability->Correlate

References

Safety Operating Guide

Navigating the Safe Disposal of Fexagratinib in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Fexagratinib, also known as AZD4547, is a selective inhibitor of FGFR1, FGFR2, and FGFR3.[1][2] Its use in cancer research necessitates stringent handling and disposal protocols due to its potential biological activity.[1] The following procedures are based on general guidelines for the disposal of antineoplastic and other hazardous drugs and should be implemented in conjunction with institutional and local regulations.[3][4]

Quantitative Data Summary for this compound Waste Disposal

The proper segregation of waste is paramount to ensure safe and compliant disposal. The following table outlines the types of waste generated during research involving this compound and the appropriate containers for their disposal.

Waste CategoryDescription of WasteRecommended ContainerDisposal Method
Trace Contaminated Waste Items with minimal residual drug, such as empty vials, used gloves, gowns, bench paper, and petri dishes.[3][4]Yellow bags or containers designated for "Trace Chemotherapy Waste."[4]Incineration
Bulk Contaminated Waste Materials saturated with this compound, including partially full vials, syringes with more than a residual amount, and heavily contaminated personal protective equipment (PPE).[3]Black RCRA (Resource Conservation and Recovery Act) containers for hazardous chemical waste.[3]Hazardous Waste Incineration
Contaminated Sharps Needles, syringes (even if empty), and other sharps that have come into contact with this compound.[4]Yellow, puncture-resistant sharps containers labeled "Chemo Sharps."[4]Incineration
Non-Contaminated Waste General laboratory waste that has not been in contact with this compound.Standard laboratory waste containers.Landfill or Recycling

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols provide a detailed methodology for the proper disposal of this compound waste. These steps are designed to minimize exposure and ensure compliance with safety regulations.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including double chemotherapy gloves, a solid-front barrier gown, and safety goggles or a full-face shield when handling this compound waste.[3]

  • Change gloves frequently, especially if they become contaminated.[3]

2. Waste Segregation at the Source:

  • Immediately after use, segregate waste into the appropriate categories: trace contaminated, bulk contaminated, and sharps.

  • Do not mix this compound waste with other laboratory waste streams.[3]

3. Disposal of Trace Contaminated Waste:

  • Place items with trace contamination, such as used gloves, empty vials, and contaminated lab paper, into a designated yellow bag or container.[4]

  • Ensure the bag is properly sealed before removal from the work area.

4. Disposal of Bulk Contaminated Waste:

  • Dispose of materials with significant this compound contamination, such as partially used vials or heavily soiled PPE, in a designated black hazardous waste container.[3]

  • These containers must be clearly labeled as hazardous chemical waste.

5. Disposal of Contaminated Sharps:

  • Immediately place all used needles and syringes into a designated yellow, puncture-resistant sharps container labeled "Chemo Sharps."[4]

  • Do not recap, bend, or break needles.[3]

  • Syringes containing more than a residual amount of this compound should be disposed of as bulk contaminated waste in a black container.[3]

6. Decontamination of Work Surfaces:

  • After handling this compound and its waste, thoroughly decontaminate all work surfaces.

  • Use a deactivating agent recommended by your institution's safety office.

7. Final Disposal:

  • All waste containers must be securely sealed and properly labeled.

  • Follow your institution's procedures for the pickup and disposal of hazardous and biomedical waste. This is often handled by a specialized waste management service.[4]

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated during research involving this compound.

Fexagratinib_Disposal_Workflow Start This compound Waste Generated IsSharp Is the waste a sharp? Start->IsSharp IsBulk Is it bulk contaminated? IsSharp->IsBulk No SharpsWaste Contaminated Sharps Waste IsSharp->SharpsWaste Yes TraceWaste Trace Contaminated Waste IsBulk->TraceWaste No BulkWaste Bulk Contaminated Waste IsBulk->BulkWaste Yes YellowBag Place in Yellow 'Trace Chemo' Bag/Container TraceWaste->YellowBag BlackBin Place in Black 'Hazardous Waste' Container BulkWaste->BlackBin YellowBin Place in Yellow 'Chemo Sharps' Container SharpsWaste->YellowBin Incineration Dispose via Incineration YellowBin->Incineration HazardousIncineration Dispose via Hazardous Waste Incineration BlackBin->HazardousIncineration YellowBag->Incineration

Caption: Logical workflow for the segregation and disposal of this compound waste.

References

Personal protective equipment for handling Fexagratinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Fexagratinib (also known as AZD4547), a potent inhibitor of the fibroblast growth factor receptor (FGFR) family. Adherence to these procedures is essential to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. According to available safety data, it is toxic if swallowed and may cause damage to organs through prolonged or repeated exposure.[1][2]

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed[1][2]
Acute Toxicity, Oral4H302: Harmful if swallowed[1][2]
Specific Target Organ Toxicity, Repeated Exposure1H372: Causes damage to organs through prolonged or repeated exposure[1][2]

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, stringent adherence to PPE protocols is mandatory. The following table outlines the required PPE for handling this compound.

Table 2: Personal Protective Equipment (PPE) for Handling this compound

Body PartRequired PPEStandard
Hands Chemical-resistant gloves (e.g., Nitrile)ASTM F1671 or EN 374
Eyes Safety glasses with side shields or gogglesANSI Z87.1 or EN 166
Respiratory NIOSH-approved respirator (e.g., N95 or higher) for handling powderFollow OSHA 29 CFR 1910.134
Body Laboratory coat---

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is crucial for minimizing exposure risk.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed. The compound is soluble in DMSO.[3][4]

  • Inventory: Maintain a detailed log of the amount of this compound received, used, and disposed of.

Preparation of Solutions
  • Designated Area: All handling of powdered this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to prevent inhalation of dust.

  • Weighing: Use a balance with a draft shield when weighing the powder.

  • Dissolving: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing. As noted, this compound is soluble in DMSO.[3][4]

Spill Response Plan

In the event of a this compound spill, immediate and appropriate action is necessary to contain the material and decontaminate the area. The following workflow provides a step-by-step guide for spill response.

Fexagratinib_Spill_Response cluster_0 This compound Spill Response cluster_1 Spill Type start Spill Occurs alert Alert personnel in the area and evacuate if necessary start->alert ppe Don appropriate PPE: - Respirator - Double gloves - Lab coat - Goggles alert->ppe contain Contain the spill with absorbent material ppe->contain powder Powder Spill contain->powder If liquid Liquid Spill contain->liquid If decontaminate_powder Gently cover with damp paper towels to avoid raising dust, then apply decontaminating solution powder->decontaminate_powder decontaminate_liquid Absorb with inert material and apply decontaminating solution liquid->decontaminate_liquid collect Collect all contaminated materials in a sealed, labeled waste bag decontaminate_powder->collect decontaminate_liquid->collect clean Clean the spill area with soap and water collect->clean dispose Dispose of waste as hazardous chemical waste clean->dispose report Report the incident to the Safety Officer dispose->report

Caption: Workflow for this compound Spill Response.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Collection: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Waste Disposal: The collected hazardous waste must be disposed of through an approved chemical waste disposal service.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.

  • Decontamination of Reusable Items: Any non-disposable equipment should be thoroughly decontaminated using a validated procedure before being used for other purposes.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.